Nelivaptan
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32ClN3O8S/c1-32(2)28(36)24-15-19(35)17-33(24)30(21-8-6-7-9-25(21)41-4)22-14-18(31)10-12-23(22)34(29(30)37)43(38,39)27-13-11-20(40-3)16-26(27)42-5/h6-14,16,19,24,35H,15,17H2,1-5H3/t19-,24+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXZWIIMWNEOGJ-WEWKHQNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(CN1C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H](CN1[C@]2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClN3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047358 | |
| Record name | Nelivaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439687-69-1 | |
| Record name | (2S,4R)-1-[(3R)-5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439687-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nelivaptan [INN] | |
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| Record name | Nelivaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Nelivaptan | |
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| Record name | 439687-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | NELIVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TY57MQ4OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide on the Role of Nelivaptan in Vasopressin V1b Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arginine vasopressin (AVP) system is a critical regulator of a wide range of physiological processes, including water balance, cardiovascular function, and social behaviors.[1] AVP mediates its effects through three G protein-coupled receptor subtypes: V1a, V1b, and V2.[1][2] The vasopressin V1b receptor (V1bR), also known as the V3 receptor, is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress.[2][3] Dysregulation of the HPA axis is a well-established pathophysiological hallmark of stress-related psychiatric conditions such as major depressive disorder (MDD) and anxiety. This has positioned the V1b receptor as a promising therapeutic target for these disorders.
Nelivaptan (formerly SSR-149415) is a selective, orally active, non-peptide antagonist of the V1b receptor. Its development marked a significant step in exploring the therapeutic potential of modulating the AVP system for psychiatric indications. This technical guide provides a comprehensive overview of the role of this compound in V1b receptor signaling, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used in its evaluation.
The Vasopressin V1b Receptor and its Signaling Pathway
The V1b receptor is a member of the G protein-coupled receptor (GPCR) superfamily. Upon binding of its endogenous ligand, arginine vasopressin, the V1b receptor primarily couples to the Gq/11 family of G proteins. This initiates a canonical signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade in the corticotrophs of the anterior pituitary ultimately culminates in the secretion of adrenocorticotropic hormone (ACTH). ACTH then acts on the adrenal cortex to stimulate the production and release of cortisol. AVP works in concert with corticotropin-releasing hormone (CRH) to stimulate ACTH secretion, with AVP playing a significant potentiating role during stress.
V1b Receptor Signaling Pathway Diagram
Caption: Canonical Gq-coupled signaling pathway of the vasopressin V1b receptor.
This compound: A Selective V1b Receptor Antagonist
This compound is a non-peptide molecule that acts as a competitive antagonist at the V1b receptor. By binding to the V1b receptor, this compound prevents AVP from binding and initiating the downstream signaling cascade. This inhibitory action blocks the AVP-induced increase in intracellular Ca2+ and subsequent ACTH secretion. The selectivity of this compound for the V1b receptor over other vasopressin (V1a, V2) and oxytocin receptors is a key feature of its pharmacological profile, although it does show some activity at the oxytocin receptor.
Mechanism of Action of this compound
Caption: this compound competitively antagonizes the V1b receptor, blocking AVP-mediated signaling.
Quantitative Pharmacological Data
The affinity and potency of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| Native Rat V1b Receptors | 3.7 nM | ||
| Recombinant Rat V1b Receptors | 1.3 nM | ||
| Human V1b Receptors (CHO cells) | 1.61 ± 0.17 nM | ||
| Functional Inhibition | |||
| Inhibition of AVP-induced Ca2+ increase | CHO cells (human V1b) | Potent inhibition at 0.1-100 nM | |
| Inhibition of [3H]AVP binding | CHO cells (human V1b) | Competitive inhibition (0.9-15 nM) |
Key Experimental Methodologies
The characterization of this compound's interaction with the V1b receptor has relied on several key experimental protocols.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound for a receptor.
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Objective: To determine the inhibition constant (Ki) of this compound for the V1b receptor.
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Principle: A radiolabeled ligand with known affinity for the V1b receptor (e.g., [3H]AVP) is incubated with a preparation containing the receptor (e.g., cell membranes from CHO cells expressing the human V1b receptor). The assay measures the ability of increasing concentrations of a non-radiolabeled competitor (this compound) to displace the radioligand from the receptor.
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Generalized Protocol:
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Membrane Preparation: Cells expressing the V1b receptor are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
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Incubation: A constant concentration of radioligand (e.g., [3H]AVP) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
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Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
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Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Experimental Workflow for Radioligand Binding Assay
Caption: Generalized workflow for a competitive radioligand binding assay.
In Vitro Functional Assays (Calcium Mobilization)
These assays measure the functional consequence of receptor activation or inhibition.
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Objective: To assess the ability of this compound to antagonize AVP-induced V1b receptor signaling.
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Principle: V1b receptor activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes. This compound's antagonistic activity is quantified by its ability to block the AVP-induced calcium signal.
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Generalized Protocol:
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Cell Culture: Cells expressing the V1b receptor (e.g., CHO cells) are cultured in appropriate plates.
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Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
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Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
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Stimulation: The cells are then stimulated with a fixed concentration of AVP.
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Measurement: Changes in intracellular calcium are measured by monitoring the fluorescence of the dye using a fluorometric imaging plate reader or a similar instrument.
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Data Analysis: The inhibitory effect of this compound is determined by comparing the AVP-induced calcium response in the presence and absence of the antagonist.
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In Vivo and Clinical Studies
This compound has been evaluated in numerous preclinical animal models and in human clinical trials.
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Preclinical Findings: In rodent models, this compound has demonstrated anxiolytic- and antidepressant-like effects. It effectively blocks stress-induced increases in ACTH and corticosterone. For instance, in rats, this compound was shown to inhibit the increase in plasma corticotropin following an AVP injection or a combination of AVP and CRF. These preclinical findings provided a strong rationale for its development for stress-related disorders.
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Clinical Development: this compound entered Phase 2 clinical trials for the treatment of major depressive disorder and anxiety disorders. However, in 2008, Sanofi-Aventis halted further development of the drug. More recent retrospective analyses of the clinical trial data have suggested that this compound may be highly effective in a specific subset of patients with MDD, potentially those with pronounced HPA axis dysregulation. A re-analysis of one Phase 2 study (NCT00358631) using finite mixture modeling identified a high-responder group with a significant reduction in depression scores compared to placebo, a finding that was masked in the overall study population. This has renewed interest in this compound, with ongoing research exploring a precision medicine approach, potentially using a genetic companion diagnostic to identify patients most likely to respond to V1b receptor antagonism.
Conclusion
This compound is a potent and selective antagonist of the vasopressin V1b receptor. By competitively blocking the binding of AVP, it effectively inhibits the Gq/PLC/IP3 signaling cascade, thereby preventing the downstream release of ACTH from the anterior pituitary. This mechanism of action directly targets the HPA axis hyperactivity implicated in the pathophysiology of depression and anxiety. While initial clinical trials yielded mixed results, recent analyses suggest a significant therapeutic potential for this compound in a biologically defined subpopulation of patients. The story of this compound underscores the importance of patient stratification and biomarkers in the development of novel therapeutics for complex psychiatric disorders, and it continues to be a valuable tool for dissecting the role of the vasopressin system in stress and mood regulation.
References
- 1. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Nelivaptan (SSR-149415): A V1b Receptor Antagonist for Stress-Related Disorders
Abstract
Nelivaptan (SSR-149415) is a selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) receptor 1b (V1b). Identified as a promising therapeutic agent for major depressive disorder (MDD) and anxiety, its development has followed a unique trajectory. The rationale for its discovery is rooted in the critical role of AVP in modulating the Hypothalamic-Pituitary-Adrenal (HPA) axis, a key neuroendocrine system implicated in the pathophysiology of stress-related illnesses. Preclinical studies demonstrated this compound's potent and selective V1b antagonism, leading to anxiolytic and antidepressant-like effects in various animal models. Initial clinical development by Sanofi-Aventis was halted after Phase II trials failed to show significant efficacy over placebo in broad patient populations. However, subsequent retrospective analyses revealed a distinct sub-population of high responders, prompting a revival of its development by HMNC Brain Health. Recent Phase IIb trials, employing a precision psychiatry approach with a genetic biomarker, have yielded positive results, repositioning this compound as a potential first-in-class treatment for a biologically-defined subset of patients with MDD. This guide provides a comprehensive technical overview of this compound's history, from its scientific foundation to the latest clinical findings.
Rationale for Discovery: Targeting the HPA Axis
The development of this compound was predicated on the well-established link between chronic stress, HPA axis dysregulation, and the pathogenesis of affective disorders.[1] Arginine vasopressin (AVP), synthesized in the hypothalamus, is a key regulator of the HPA axis.[2] It acts synergistically with Corticotropin-Releasing Hormone (CRH) to stimulate the release of Adrenocorticotropic Hormone (ACTH) from the anterior pituitary.[3][4] This action is mediated specifically by the V1b receptor, a G protein-coupled receptor densely expressed on pituitary corticotrophs.[5]
Under conditions of chronic stress, the expression of AVP in the hypothalamus and V1b receptors in the pituitary is upregulated, contributing to sustained HPA axis hyperactivity, a common biological finding in patients with depression. Therefore, blocking the V1b receptor was hypothesized to be an effective therapeutic strategy to normalize HPA axis function and thereby treat the underlying pathophysiology of stress-related disorders. This compound was developed as the first selective, orally active non-peptide antagonist to test this hypothesis.
Preclinical Profile
This compound was extensively characterized in a battery of in vitro and in vivo assays to determine its potency, selectivity, and efficacy.
In Vitro Pharmacology
This compound demonstrated high affinity and selectivity for the V1b receptor across multiple species. It acts as a competitive antagonist, potently inhibiting the functional cellular events associated with V1b receptor activation, such as the AVP-induced increase in intracellular calcium.
| Parameter | Receptor | Species | Value (Ki, nM) | Reference(s) |
| Binding Affinity | Native V1b | Rat | 3.7 | |
| Recombinant V1b | Rat | 1.3 | ||
| Recombinant V1b | Human | 1.5 | ||
| Selectivity | V1b vs V1a | Rat | > 70-fold | |
| V1b vs V1a | Human | ~ 60-fold |
Table 1: In Vitro Binding Affinity and Selectivity of this compound (SSR-149415).
In Vivo Pharmacology
In animal models, this compound effectively normalized HPA axis activity by blocking ACTH release in response to AVP administration or various stressors. This neuroendocrine activity translated into significant anxiolytic and antidepressant-like effects in predictive behavioral paradigms.
| Animal Model | Species | Dose Range (p.o.) | Observed Effect | Reference(s) |
| AVP-induced ACTH Release | Rat | 3-10 mg/kg | Dose-dependent inhibition of ACTH secretion | |
| Forced Swimming Test | Rat/Mouse | 10-30 mg/kg | Reduced immobility time (antidepressant-like) | |
| Social Defeat Paradigm | Rat | 1-30 mg/kg | Reduced anxiety and submissive behaviors | |
| Light/Dark Test | Mouse | 1-30 mg/kg | Increased time spent in the lit box (anxiolytic-like) | |
| Chronic Mild Stress | Rat | 10 mg/kg | Reversed anhedonia (antidepressant-like) |
Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Models.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a test compound (this compound) for a specific receptor (V1b).
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Preparation of Membranes: Membranes are prepared from cells stably expressing the recombinant human or rat V1b receptor (e.g., CHO cells) or from tissues known to express the native receptor (e.g., rat pituitary). Cells/tissues are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
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Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the V1b receptor (e.g., [³H]AVP) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
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Incubation & Separation: The reaction is allowed to reach equilibrium (e.g., 45-60 minutes at 25°C). The mixture is then rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are washed quickly with ice-cold buffer to remove non-specifically bound radioligand.
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Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
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Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Forced Swimming Test (General Protocol)
This is a widely used rodent behavioral test for assessing antidepressant-like activity.
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Subjects: Male mice (e.g., NMRI) or rats (e.g., Sprague-Dawley) are used.
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Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
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Procedure:
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Habituation/Pre-test (Day 1): Animals are placed in the cylinder for a 15-minute session. This induces a state of behavioral despair characterized by immobility.
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Drug Administration: this compound or a vehicle/reference drug is administered orally (p.o.) or intraperitoneally (i.p.) at specified times (e.g., three times over 24h) before the test session.
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Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the water for a 5-6 minute session. The session is typically videotaped for later analysis.
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Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water. A significant reduction in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
Mechanism of Action
The vasopressin V1b receptor is a canonical G protein-coupled receptor (GPCR) that signals through the Gq/11 protein pathway.
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Binding: In the absence of an antagonist, AVP binds to the V1b receptor on the surface of pituitary corticotrophs.
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G Protein Activation: This binding event induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gq/11. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
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Effector Activation: The activated Gαq-GTP subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
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Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
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Downstream Effects:
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IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
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DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).
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Cellular Response: The culmination of this cascade, particularly the rise in intracellular Ca²⁺, leads to the potentiation of CRH-induced ACTH synthesis and secretion.
This compound acts as a competitive antagonist, binding to the V1b receptor and preventing AVP from initiating this signaling cascade, thereby reducing ACTH release.
Clinical Development History
The clinical journey of this compound is marked by an initial setback followed by a strategic revival based on a precision medicine approach.
| Trial ID | Phase | Sponsor | Condition(s) | Key Finding / Status | Reference(s) |
| NCT00361491 | II | Sanofi-Aventis | Major Depressive Disorder (MDD) | Failed to show significant improvement over placebo. | |
| NCT00374166 | II | Sanofi-Aventis | Generalized Anxiety Disorder (GAD) | Failed to show significant improvement over placebo. | |
| NCT00358631 | II | Sanofi-Aventis | Major Depressive Disorder (MDD) | Showed statistically significant antidepressant efficacy. Development was still halted in 2008. | |
| OLIVE Trial | IIb | HMNC Brain Health | Major Depressive Disorder (MDD) | Met primary endpoint; showed clinically meaningful reduction in depressive symptoms, especially in a genetically-defined subgroup. |
Table 3: Summary of Key Clinical Trials for this compound (SSR-149415 / BH-200).
Initial Development and Discontinuation
Sanofi-Aventis advanced this compound into Phase II clinical trials for both MDD and GAD. However, in July 2008, the company announced the discontinuation of its development. The decision was based on results from several studies that failed to demonstrate a clear, statistically significant therapeutic benefit of this compound over placebo across the general patient populations being studied.
Revival Through Precision Psychiatry
Years later, a retrospective re-analysis of data from a successful Sanofi trial (NCT00358631) was conducted using advanced statistical modeling. This analysis revealed a bimodal distribution of treatment response in the this compound group, which was not present in the placebo group. The data suggested the existence of two distinct populations within the trial: a "high-responder" group that experienced a profound antidepressant effect (mean HAM-D17 change of -17.1) and a "low-responder" group (mean change of -3.9).
This finding supported the original hypothesis that this compound is effective, but likely only in a specific subset of patients—presumably those with significant underlying HPA axis dysregulation. Based on this, HMNC Brain Health licensed the compound (renaming it BH-200) and initiated a new Phase IIb study (the OLIVE trial). This trial incorporated a proprietary genetic biomarker test to prospectively identify and enrich for the patient sub-population most likely to respond to V1b antagonism.
In August 2025, HMNC announced positive topline results from the OLIVE trial. The study met its primary endpoint, demonstrating a statistically significant and clinically meaningful reduction in depressive symptoms for patients treated with this compound compared to placebo. Notably, the therapeutic effect was largest and most rapid in a genetically pre-defined subgroup, validating the biomarker-guided approach.
Conclusion
The history of this compound (SSR-149415) is a compelling case study in pharmaceutical development, highlighting the evolution from a "one-size-fits-all" to a precision medicine paradigm. Initially shelved due to lack of efficacy in broad patient populations, its revival was made possible by re-analyzing clinical data through a modern lens, which uncovered a strong signal in a hidden subgroup. The subsequent positive results from a biomarker-guided trial have validated the V1b receptor as a therapeutic target and positioned this compound as a potential first-in-class, biology-driven treatment for a specific and identifiable population of patients with major depressive disorder. Its journey underscores the potential for genomic and biomarker strategies to resurrect and successfully guide the development of targeted therapies in neuropsychiatry.
References
- 1. Evidence for the contribution of vasopressin V1B receptors in the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasopressin and the regulation of hypothalamic-pituitary-adrenal axis function: implications for the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasopressinergic regulation of the hypothalamic-pituitary-adrenal axis: implications for stress adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for Nelivaptan in Stress and Anxiety Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelivaptan (also known as SSR149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor. Preclinical research has extensively investigated its potential as a therapeutic agent for stress-related disorders, including anxiety and depression. This technical guide provides an in-depth overview of the preclinical evidence for this compound's efficacy in various animal models of stress and anxiety. It includes a comprehensive summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows. The data presented herein supports the hypothesis that antagonism of the V1b receptor represents a promising strategy for the development of novel anxiolytic and antidepressant drugs.
Introduction
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the body's stress response.[1] AVP exerts its effects through three receptor subtypes: V1a, V1b, and V2. The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the stimulatory effect of AVP on the release of adrenocorticotropic hormone (ACTH).[1][2] In conditions of chronic stress, there is an upregulation of the AVP system, contributing to HPA axis hyperactivity, which is often observed in patients with anxiety and depressive disorders.
This compound is a potent and selective antagonist of the V1b receptor.[3] Its mechanism of action involves blocking the AVP-mediated potentiation of corticotropin-releasing factor (CRF)-induced ACTH secretion, thereby attenuating the stress response.[4] This guide summarizes the key preclinical findings that have established the anxiolytic- and antidepressant-like profile of this compound.
Core Mechanism of Action: V1b Receptor Antagonism
This compound acts as a competitive antagonist at the vasopressin V1b receptor. The binding of AVP to the V1b receptor, a G protein-coupled receptor (GPCR), activates the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately results in the secretion of ACTH from the pituitary corticotrophs. This compound, by blocking the initial binding of AVP to the V1b receptor, inhibits this entire downstream signaling pathway.
Signaling Pathway of the Vasopressin V1b Receptor
Preclinical Efficacy in Animal Models
This compound has demonstrated significant anxiolytic- and antidepressant-like effects across a range of validated animal models. The following tables summarize the key quantitative findings from seminal preclinical studies.
Anxiolytic-Like Activity
Table 1: Effects of this compound (SSR149415) in Rodent Models of Anxiety
| Model | Species | Treatment (Route) | Dose (mg/kg) | Key Finding | Reference |
| Punished Drinking Test | Rat | This compound (i.p.) | 3, 10 | Significant increase in the number of punished licks. | Griebel et al., 2002 |
| Elevated Plus-Maze | Rat | This compound (p.o.) | 10 | Significant increase in the percentage of entries into open arms. | Griebel et al., 2002 |
| Light/Dark Test | Mouse | This compound (i.p.) | 1, 10, 30 | Significant increase in the time spent in the lit box. | Griebel et al., 2002 |
| Social Defeat Stress | Mouse | This compound (p.o.) | 3 | Significantly antagonized the stress-induced decrease in time spent in the open arms of the elevated plus-maze. | Griebel et al., 2002 |
| Four-Plate Test | Mouse | This compound (i.p.) | 3, 10 | Significant increase in the number of punished passages. | Serradeil-Le Gal et al., 2005 |
Antidepressant-Like Activity
Table 2: Effects of this compound (SSR149415) in Rodent Models of Depression
| Model | Species | Treatment (Route) | Dose (mg/kg) | Key Finding | Reference |
| Forced Swimming Test | Rat | This compound (p.o.) | 10, 30 | Significant decrease in immobility time. | Griebel et al., 2002 |
| Chronic Mild Stress | Mouse | This compound (i.p.) | 10, 30 | Reversed the stress-induced degradation of physical state and anhedonia. | Griebel et al., 2002 |
| Learned Helplessness | Rat | This compound (i.p.) | 30 | Chronic administration reversed learned helplessness. | Bessa et al., 2009 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for key behavioral assays used to evaluate the efficacy of this compound.
Elevated Plus-Maze
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
-
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
Light/Dark Box Test
This model is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
A mouse is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a 5 to 10-minute period.
-
Primary measures include:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
-
Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions.
Chronic Mild Stress (CMS)
The CMS model is a well-validated paradigm for inducing depressive-like behaviors in rodents, including anhedonia (a core symptom of depression).
Procedure:
-
Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks.
-
Stressors may include:
-
Stroboscopic lighting.
-
Tilted cage.
-
Damp bedding.
-
Reversed light/dark cycle.
-
Social isolation.
-
Forced swimming in cool water.
-
-
The primary outcome measure is typically a reduction in sucrose preference, indicating anhedonia.
-
Antidepressant efficacy is demonstrated by the reversal of this stress-induced decrease in sucrose preference.
Experimental Workflow for a Preclinical Anxiety Study
Conclusion
The preclinical data for this compound provide compelling evidence for its anxiolytic and antidepressant-like properties in a variety of rodent models. Its mechanism of action, centered on the selective antagonism of the vasopressin V1b receptor and the subsequent modulation of the HPA axis, represents a novel approach to the treatment of stress-related disorders. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in this promising therapeutic target. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
- 1. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
Nelivaptan's Effect on Corticotropin and ACTH Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the arginine vasopressin (AVP) receptor 1b (V1b). The V1b receptor is predominantly expressed on the corticotrophs of the anterior pituitary gland and plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress.[1] Arginine vasopressin, along with corticotropin-releasing hormone (CRH), is a primary secretagogue for adrenocorticotropic hormone (ACTH), also known as corticotropin.[2] By blocking the action of AVP at the V1b receptor, this compound has been investigated for its potential to modulate HPA axis hyperactivity, a key feature in several stress-related disorders, including major depressive disorder and potentially Cushing's disease.[3][4] This technical guide provides an in-depth overview of this compound's effect on corticotropin and ACTH secretion, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.
Mechanism of Action: The V1b Receptor Signaling Pathway
The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[5] Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of ACTH from the corticotroph cells of the anterior pituitary. This compound competitively antagonizes the binding of AVP to the V1b receptor, thereby inhibiting this entire downstream signaling pathway and reducing ACTH secretion.
References
- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Anxiolytic- and antidepressant-like effects of the non-peptide vasopressin V1b receptor antagonist, SSR149415, suggest an innovative approach for the treatment of stress-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Cellular Pathways Modulated by Nelivaptan Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. By blocking the V1b receptor, this compound modulates downstream signaling pathways, thereby attenuating the physiological responses to stress. This technical guide provides a comprehensive overview of the cellular pathways affected by this compound treatment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of V1b receptor antagonism.
Introduction
The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily through its interaction with the vasopressin V1b receptor located in the anterior pituitary gland.[1][2] Under conditions of stress, AVP, in synergy with corticotropin-releasing hormone (CRH), stimulates the release of adrenocorticotropic hormone (ACTH), which in turn triggers the production of cortisol.[1][3] Chronic hyperactivity of the HPA axis is a well-established pathophysiological feature in a significant subset of patients with Major Depressive Disorder (MDD).[2] this compound, by selectively antagonizing the V1b receptor, offers a targeted therapeutic approach to normalize HPA axis function and alleviate symptoms of depression and anxiety.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the vasopressin V1b receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, AVP, from activating the receptor and initiating downstream intracellular signaling cascades.
Receptor Binding Affinity
Preclinical studies have demonstrated this compound's high affinity and selectivity for the V1b receptor.
| Parameter | Receptor | Species | Value | Reference |
| Ki | Native V1b | Rat | 3.7 nM | |
| Recombinant V1b | Rat | 1.3 nM | ||
| pKi | Human V1b | CHO Cells | 9.34 ± 0.06 | |
| Human OT | CHO Cells | 8.82 ± 0.16 | ||
| pKB | Human V1b | CHO Cells | 9.19 ± 0.07 | |
| Human OT | CHO Cells | 8.72 ± 0.15 | ||
| Human V1a | CHO Cells | 7.23 ± 0.10 |
Table 1: Binding Affinity and Functional Antagonism of this compound
Modulated Cellular Pathways
The primary cellular pathway modulated by this compound is the Gq/11-protein coupled signaling cascade downstream of the V1b receptor.
V1b Receptor Signaling Pathway
Activation of the V1b receptor by AVP leads to the engagement of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
Inhibition of AVP-Induced Calcium Mobilization
This compound potently inhibits the AVP-induced increase in intracellular calcium concentration ([Ca²⁺]i) in Chinese Hamster Ovary (CHO) cells transfected with the human V1b receptor.
Inhibition of AVP-Induced ACTH Secretion
This compound effectively antagonizes AVP-induced ACTH secretion from pituitary corticotrophs.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the V1b receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from CHO cells stably expressing the human V1b receptor.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled V1b receptor ligand (e.g., [³H]AVP) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonism of this compound on AVP-induced calcium mobilization.
Methodology:
-
Cell Culture: CHO cells expressing the human V1b receptor are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: AVP is added to the wells to stimulate calcium release.
-
Detection: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorescence plate reader.
-
Data Analysis: The concentration of this compound that inhibits 50% of the AVP-induced calcium response (IC50) is determined.
In Vivo Models of Depression and Anxiety
Objective: To evaluate the antidepressant- and anxiolytic-like effects of this compound in rodent models.
Models:
-
Forced Swim Test (Rat): Measures behavioral despair. Antidepressants decrease the duration of immobility.
-
Chronic Mild Stress (Mouse): Induces a depressive-like state characterized by anhedonia (reduced sucrose preference) and anxiety.
-
Punished Drinking Test (Rat): Assesses anxiolytic effects by measuring the suppression of drinking behavior by a mild electric shock. Anxiolytics increase the number of punished licks.
General Protocol:
-
Animal Acclimation: Rodents are acclimated to the housing and testing conditions.
-
Drug Administration: this compound is administered via oral gavage or intraperitoneal injection at various doses.
-
Behavioral Testing: Animals are subjected to the respective behavioral paradigms at a specified time after drug administration.
-
Data Collection and Analysis: Behavioral parameters are recorded and analyzed to determine the effects of this compound compared to a vehicle control.
Clinical Evidence
This compound has been investigated in clinical trials for the treatment of MDD.
OLIVE Phase IIb Trial (NCT04523313)
This randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound (250 mg twice daily) in patients with MDD. A key feature of this study was the use of a proprietary genetic selection tool to stratify patients based on a V1b polygenic score (V1bPGS).
Key Findings:
| Patient Group | N | Change in HAM-D17 Score from Baseline at Week 8 (vs. Placebo) | p-value | Reference |
| Full Population (mITT) | 331 | -2.98 | 0.0003 | |
| Subgroup A (Genetically Pre-defined) | 89 | -4.47 | 0.005 |
Table 2: Efficacy of this compound in the OLIVE Phase IIb Trial
Genetic Biomarkers for Treatment Response
The V1bPGS used in the OLIVE trial is a blood-based genetic biomarker test designed to identify patients with HPA axis dysregulation who are more likely to respond to this compound. This score is based on a number of single nucleotide polymorphisms (SNPs), including an "anchor" SNP, rs28373064, located in the AVPR1B gene, which encodes the V1b receptor. An anchored genome-wide interaction analysis identified 14 additional SNPs that interact with the anchor SNP to predict the ACTH secretion response.
Conclusion
This compound represents a targeted therapeutic approach for a biologically-defined subpopulation of patients with MDD characterized by HPA axis dysregulation. Its mechanism of action, centered on the selective antagonism of the vasopressin V1b receptor, leads to the modulation of the Gq/11 signaling pathway and a subsequent reduction in stress-induced ACTH release. The use of a genetic biomarker to identify likely responders highlights a promising direction for precision medicine in psychiatry. Further research is warranted to fully elucidate the complex downstream effects of this compound and to refine the predictive power of genetic biomarkers for personalized treatment strategies in depression.
References
Nelivaptan: A V1b Receptor Antagonist for Major Depressive Disorder - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to currently available monoaminergic-based therapies. Dysfunction of the hypothalamic-pituitary-adrenal (HPA) axis has been identified as a key pathophysiological mechanism in a subset of individuals with MDD. Nelivaptan (also known as BH-200 and formerly as SSR-149415) is a selective, orally active, non-peptide vasopressin 1b (V1b) receptor antagonist that targets this system. By blocking the action of arginine vasopressin (AVP) at the V1b receptor, primarily located in the anterior pituitary, this compound modulates the stress response and has demonstrated potential as a novel therapeutic for MDD. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction
The vasopressin system, and specifically the V1b receptor, plays a crucial role in regulating the HPA axis, the body's primary stress response system.[1] In response to stress, AVP is released and acts on V1b receptors in the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol release.[2] In some individuals with MDD, hyperactivity of the HPA axis is a prominent feature. This compound's targeted antagonism of the V1b receptor presents a promising, mechanistically distinct approach to treating this subset of the MDD population.
Mechanism of Action
This compound is a competitive antagonist of the V1b receptor.[3] The V1b receptor is a G protein-coupled receptor (GPCR) that, upon binding AVP, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that ultimately contributes to ACTH secretion. By blocking the binding of AVP to the V1b receptor, this compound inhibits this signaling cascade, thereby reducing AVP-mediated ACTH release and normalizing HPA axis activity.
Signaling Pathway of the Vasopressin V1b Receptor and this compound's Point of Intervention
Quantitative Data
Table 1: Preclinical In Vitro and In Vivo Data for this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | |||
| Native V1b Receptor | Rat | 3.7 nM | |
| Recombinant V1b Receptor | Rat | 1.3 nM | |
| Functional Activity | |||
| Inhibition of AVP-induced Ca2+ increase | CHO cells (human V1b receptor) | Potent inhibition at 0.1-100 nM | |
| Inhibition of AVP-induced Corticotropin Secretion | Sprague-Dawley Rats | Significant at ≥ 3 mg/kg i.p. | |
| Significant at ≥ 10 mg/kg p.o. | |||
| Complete blockade at 10 mg/kg | |||
| Antidepressant-like Activity | |||
| Forced Swim Test | Rodents | Similar efficacy to fluoxetine | |
| Chronic Mild Stress | Rodents | Similar efficacy to fluoxetine |
Table 2: Clinical Trial Data for this compound in Major Depressive Disorder
| Trial Identifier | Population | Treatment | Primary Endpoint | Result | p-value | Reference(s) |
| NCT00358631 (Re-analysis) | MDD Patients (n=125) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Day 56 | |||
| High-Responder Subgroup | This compound 250 mg BID | -17.14 mean change | ||||
| Low-Responder Subgroup | This compound 250 mg BID | -3.85 mean change | ||||
| Placebo Group | Placebo | -7.06 mean change | ||||
| OLIVE Trial | MDD Patients (mITT, n=331) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Week 8 | -2.98 difference vs. placebo | 0.0003 | |
| Genetically Defined Subgroup A (n=89) | This compound 250 mg BID vs. Placebo | Change in HAM-D17 score at Week 8 | -4.47 difference vs. placebo | 0.005 | ||
| Change in MADRS score at Week 8 | -5.95 difference vs. placebo | 0.002 |
Experimental Protocols
In Vitro Assays
This protocol is based on standard radioligand binding assays and is adapted for the characterization of this compound at the V1b receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human V1b receptor in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]AVP (radioligand), and varying concentrations of this compound or a reference compound.
-
For total binding, omit the competitor. For non-specific binding, include a high concentration of a non-labeled V1b ligand.
-
Incubate the plate for 45-60 minutes at 30°C with gentle agitation.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of this compound to block the increase in intracellular calcium triggered by AVP binding to the V1b receptor.
Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing the human V1b receptor in black, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES) for approximately 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 20 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Inject a fixed concentration of AVP into the wells to stimulate the V1b receptor.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time, immediately before and after the addition of AVP.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of this compound by comparing the AVP-induced calcium response in the presence and absence of the antagonist. Calculate IC50 values from the dose-response curves.
-
In Vivo Preclinical Models
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable situation, and that antidepressants can reverse this "behavioral despair."
Methodology:
-
Apparatus: A transparent cylinder (approximately 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of about 30 cm.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Day 1 (Pre-test): Place each rat in the cylinder for a 15-minute swim session. This initial exposure induces a state of immobility in the subsequent test. Remove the rats, dry them, and return them to their home cages.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, p.o. or i.p.) or vehicle at appropriate times before the test session on Day 2 (e.g., 60 minutes before).
-
Day 2 (Test): Place the rats back into the swim cylinder for a 5-minute test session. Record the session with a video camera for later scoring.
-
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing behaviors.
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time is indicative of an antidepressant-like effect.
The CMS model aims to induce a state of anhedonia, a core symptom of depression, in rodents by exposing them to a series of unpredictable, mild stressors over several weeks. The primary readout is the sucrose preference test.
Methodology:
-
Animals: Male mice or rats.
-
Stress Regimen: For a period of 4-8 weeks, expose the animals to a variety of mild, unpredictable stressors on a daily basis. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Damp bedding
-
Reversed light/dark cycle
-
Social isolation or crowding
-
Food or water deprivation (for a short period)
-
-
Sucrose Preference Test (SPT):
-
At baseline and then weekly throughout the stress period, assess the animals' preference for a sweet solution.
-
Acclimatize the animals to a 1% sucrose solution.
-
Following a period of food and water deprivation, present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with plain water.
-
After a set period (e.g., 1-2 hours), weigh the bottles again to determine the consumption of each liquid.
-
Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) * 100.
-
-
Drug Administration: During the final weeks of the stress regimen, administer this compound or vehicle daily.
-
Data Analysis: Compare the sucrose preference of the CMS group treated with this compound to the CMS group treated with vehicle and a non-stressed control group. A reversal of the stress-induced decrease in sucrose preference indicates an antidepressant-like effect.
Clinical Trial Design (OLIVE Trial)
Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled study.
Participants: 338 outpatients with a primary diagnosis of moderate to severe Major Depressive Disorder.
Procedure:
-
Screening and Genetic Subgrouping: Patients are screened for eligibility and assigned to one of three subgroups based on a proprietary genetic selection tool related to vasopressin signaling.
-
Randomization: Patients are randomized in a 2:1 ratio to receive either this compound or a placebo.
-
Treatment: Patients receive a fixed dose of 250 mg of this compound or a matching placebo twice daily (BID) for an 8-week treatment period.
-
Assessments: Depressive symptoms are assessed at baseline and at regular intervals throughout the study using standardized rating scales, including the 17-item Hamilton Depression Rating Scale (HAM-D17) and the Montgomery-Åsberg Depression Rating Scale (MADRS). Safety and tolerability are also monitored.
-
Primary Endpoint: The mean change in the HAM-D17 total score from baseline to Week 8.
Pharmacokinetics and Metabolism
Detailed human pharmacokinetic data for this compound is not extensively published. Preclinical studies indicate that it is orally active with a duration of action greater than 4 hours at a dose of 10 mg/kg in rats. The development of this compound was halted by Sanofi-Aventis in 2008, and further development has been undertaken by HMNC Brain Health.
Conclusion
This compound represents a targeted therapeutic approach for Major Depressive Disorder, focusing on the subset of patients with HPA axis dysregulation. Its mechanism of action as a selective V1b receptor antagonist is well-characterized, and it has demonstrated promising efficacy signals in both preclinical models and clinical trials, particularly in genetically stratified patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other V1b receptor antagonists for the treatment of MDD and other stress-related disorders. Further research, including larger Phase 3 trials, will be necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical structure and properties of Nelivaptan (SSR-149415)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelivaptan, also known as SSR-149415, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1b receptor.[1] Primarily investigated for its therapeutic potential in stress-related disorders, including major depressive disorder (MDD) and anxiety, this compound modulates the hypothalamic-pituitary-adrenal (HPA) axis by blocking the effects of arginine vasopressin (AVP) at the V1b receptor.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data on this compound. Detailed summaries of in-vitro and in-vivo studies are presented, alongside available experimental methodologies. Signaling pathways and conceptual experimental workflows are visualized using the DOT language to facilitate a deeper understanding of this compound.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule with the following chemical identity:
-
IUPAC Name: (2S,4R)-1-[(3R)-5-chloro-1-(2,4-dimethoxyphenyl)sulfonyl-3-(2-methoxyphenyl)-2-oxo-indolin-3-yl]-4-hydroxy-N,N-dimethyl-pyrrolidine-2-carboxamide[4]
-
CAS Number: 439687-69-1[4]
-
Molecular Formula: C₃₀H₃₂ClN₃O₈S
-
Molar Mass: 630.11 g/mol
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Physical State | Solid | |
| Solubility | DMSO: ≥ 31.5 mg/mL (≥ 50 mM) | |
| Ethanol: Not specified | ||
| Water: Not specified | ||
| Melting Point | Not specified | |
| pKa | Not specified |
Chemical Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, a method for the radiosynthesis of [¹¹C]SSR149415 has been reported for use in positron emission tomography (PET) studies, indicating the feasibility of introducing isotopic labels for research purposes. Commercial suppliers offer this compound, suggesting proprietary synthesis methods exist.
Mechanism of Action
This compound is a selective antagonist of the vasopressin V1b receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor stimulates the release of adrenocorticotropic hormone (ACTH), a key regulator of the HPA axis. By competitively inhibiting AVP binding, this compound attenuates the downstream signaling cascade, leading to a reduction in ACTH secretion and consequently, a modulation of the body's stress response.
V1b Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the vasopressin V1b receptor and the inhibitory action of this compound.
References
The Pharmacodynamics of Nelivaptan: A V1b Receptor Antagonist for CNS Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1] The vasopressin system, particularly the V1b receptor, is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric conditions.[2][3] This has positioned this compound as a promising therapeutic candidate for central nervous system (CNS) disorders such as major depressive disorder (MDD) and anxiety.[1][4] After a halt in its development, this compound is now under renewed investigation, with recent clinical trials exploring its efficacy in genetically-defined patient populations. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and its effects in preclinical and clinical models of CNS disorders.
Data Presentation
Table 1: this compound Receptor Binding Affinity
| Receptor | Species | Preparation | K_i_ (nM) | Reference |
| V1b | Human | Recombinant | 1.5 | |
| V1b | Human | Native | 4.2 | |
| V1b | Rat | Recombinant | 1.3 | |
| V1b | Rat | Native | 3.7 | |
| Oxytocin | Human | Recombinant | 8.82 (pKi) |
Table 2: this compound Functional Antagonist Activity
| Assay | Receptor | Cell Line | pK_B_ / pK_i_ | Reference |
| Ca²⁺ Mobilization | Human V1b | CHO | 9.19 (pKB) | |
| Ca²⁺ Mobilization | Human Oxytocin | CHO | 8.72 (pKB) | |
| Ca²⁺ Mobilization | Human V1a | - | 7.23 (pKi) | |
| AVP Response | Human V2 | - | Inactive up to 3 µM |
Table 3: this compound Selectivity Profile
| Receptor Comparison | Species | Selectivity Fold | Reference |
| V1b vs V1a | Human | ~60 | |
| V1b vs V1a | Rat | ~800 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the V1b receptor.
1. Membrane Preparation:
-
Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human V1b receptor.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, add the membrane preparation, a fixed concentration of radioligand (e.g., [³H]Arginine Vasopressin), and varying concentrations of this compound.
-
For non-specific binding determination, a high concentration of unlabeled AVP is used instead of this compound.
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow binding to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (K_i_) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the antagonist effect of this compound on V1b receptor-mediated signaling.
1. Cell Preparation:
-
CHO or HEK293 cells stably expressing the human V1b receptor are seeded into black, clear-bottom 96- or 384-well plates and cultured to form a monolayer.
-
On the day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.
-
The cells are incubated to allow for dye uptake.
2. Assay Procedure:
-
The cell plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
Cells are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of the agonist, Arginine Vasopressin (typically at its EC₈₀), is then added to the wells to stimulate the V1b receptor.
3. Data Acquisition and Analysis:
-
The fluorescence intensity is measured kinetically immediately before and after the addition of the agonist.
-
The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by plotting the agonist-induced fluorescence response against the concentration of this compound.
-
The IC₅₀ value is calculated, which can be converted to a functional antagonist constant (pK_B_).
In Vivo Models for CNS Disorders
1. Elevated Plus Maze (for anxiety-like behavior):
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Rodents (mice or rats) are administered this compound or a vehicle control prior to testing.
-
Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
The test is based on the animal's natural aversion to open, elevated spaces.
-
Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
-
The maze is cleaned between each trial to eliminate olfactory cues.
2. Forced Swim Test (for antidepressant-like activity):
-
This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water.
-
Animals are treated with this compound or a vehicle control.
-
Each animal is placed in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).
-
The duration of immobility is recorded. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Water temperature is maintained between 24-30°C.
Conclusion
This compound demonstrates high affinity and selectivity for the vasopressin V1b receptor, acting as a potent antagonist. Its mechanism of action involves the blockade of AVP-induced Gq/11 protein signaling, thereby inhibiting the downstream release of intracellular calcium and subsequent cellular responses like ACTH secretion. Preclinical studies using established models such as the elevated plus maze and the forced swim test have provided evidence for its anxiolytic- and antidepressant-like properties. Recent clinical investigations in MDD further support the therapeutic potential of this compound, particularly in patient subgroups with specific genetic biomarkers related to HPA axis function. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating this compound and the broader class of V1b receptor antagonists for the treatment of CNS disorders. The continued exploration of this compound, guided by a precision medicine approach, holds promise for advancing the management of stress-related psychiatric illnesses.
References
Nelivaptan: A Technical Guide to its Selective Antagonism of the Vasopressin V1b Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelivaptan (also known as SSR-149415) is a non-peptide, orally active antagonist that demonstrates high selectivity for the vasopressin V1b receptor subtype over the V1a and V2 receptors.[1][2] This selectivity profile makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the V1b receptor, particularly in the context of stress-related disorders such as anxiety and depression.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its receptor binding affinity, the underlying signaling pathways of the vasopressin receptors, and detailed experimental protocols for assessing its antagonist activity.
Introduction to Vasopressin Receptors and this compound
Arginine vasopressin (AVP) is a neurohormone that exerts a wide range of effects through its interaction with three distinct G protein-coupled receptors (GPCRs): V1a, V1b, and V2. These receptors are distributed throughout the body and mediate different physiological responses.
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and in the liver, V1a receptors are coupled to Gq/11 proteins. Their activation leads to vasoconstriction, platelet aggregation, and glycogenolysis.
-
V1b Receptors: Concentrated in the anterior pituitary gland, particularly on corticotrophs, V1b receptors are also coupled to Gq/11 proteins. They play a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis by potentiating the effect of corticotropin-releasing hormone (CRH) to stimulate the release of adrenocorticotropic hormone (ACTH).
-
V2 Receptors: Predominantly found in the principal cells of the renal collecting ducts, V2 receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and the subsequent insertion of aquaporin-2 water channels into the apical membrane, resulting in water reabsorption.
This compound has been developed as a selective antagonist of the V1b receptor, with the therapeutic rationale of modulating HPA axis hyperactivity, which is often observed in stress-related psychiatric disorders.
Quantitative Analysis of this compound's Receptor Selectivity
The defining characteristic of this compound is its high affinity for the V1b receptor and significantly lower affinity for the V1a and V2 receptor subtypes. This selectivity has been quantified through radioligand binding assays.
| Compound | Receptor | Species | Preparation | K_i_ (nM) | Selectivity (fold) vs. V1b |
| This compound | V1b | Rat | Native | 3.7 | - |
| V1b | Rat | Recombinant | 1.3 | - | |
| V1a | Rat | - | >91 | >70 | |
| V2 | Rat | - | >91 | >70 |
Table 1: Binding Affinity (Ki) of this compound for Vasopressin Receptor Subtypes. The Ki values for V1a and V2 receptors are estimated based on the reported >70-fold selectivity compared to the recombinant rat V1b receptor.
Signaling Pathways of Vasopressin Receptors
Understanding the distinct signaling cascades initiated by each vasopressin receptor subtype is fundamental to appreciating the selective action of this compound.
V1a and V1b Receptor Signaling Pathway
Both V1a and V1b receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the cellular response.
V2 Receptor Signaling Pathway
The V2 receptor is coupled to the Gs family of G proteins. Agonist binding leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates downstream effector proteins, ultimately leading to the cellular response, such as the translocation of aquaporin-2 channels in the kidney.
Experimental Protocols
The selectivity of this compound is determined through a combination of binding and functional assays.
Radioligand Binding Assay (Competition)
This assay determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparations from cells expressing human or rat V1a, V1b, or V2 receptors.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled AVP (for determining non-specific binding).
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, add assay buffer, membrane preparation, and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled AVP.
-
Add a fixed concentration of [³H]-AVP to all wells.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: Calcium Mobilization (for V1a and V1b)
This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by AVP in cells expressing V1a or V1b receptors.
Materials:
-
CHO or HEK293 cells stably expressing human or rat V1a or V1b receptors.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
AVP stock solution.
-
This compound stock solution.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of AVP (typically the EC80) into the wells.
-
Monitor the change in fluorescence over time.
-
Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value for the inhibition of the AVP-induced calcium response.
Conclusion
This compound is a highly selective V1b receptor antagonist, a property substantiated by quantitative binding and functional data. Its ability to discriminate between the vasopressin receptor subtypes makes it an invaluable tool for elucidating the specific roles of the V1b receptor in health and disease. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other selective vasopressin receptor ligands in drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SSR 149415 | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-peptide vasopressin V1b receptor antagonists as potential drugs for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Nelivaptan In Vitro Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan (formerly SSR-149415) is a selective, non-peptide antagonist of the vasopressin V1b receptor.[1] The V1b receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[2][3][4] Upon binding its endogenous ligand, arginine vasopressin (AVP), the V1b receptor activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium, which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH).[2] Dysregulation of the HPA axis is implicated in stress-related disorders such as anxiety and depression, making the V1b receptor a promising therapeutic target.
These application notes provide a detailed protocol for determining the in vitro binding affinity of this compound for the human vasopressin V1b receptor using a competitive radioligand binding assay. This assay is fundamental for characterizing the potency of this compound and similar compounds in drug discovery and development.
Data Presentation
The binding affinity of this compound is typically determined by its equilibrium dissociation constant (Ki). This value is derived from the half-maximal inhibitory concentration (IC50) obtained from a competitive binding experiment.
Table 1: In Vitro Binding Affinity of this compound for Vasopressin Receptors
| Receptor Subtype | Ligand | Radioligand | Cell Line | Ki (nM) | Reference |
| Rat V1b (native) | This compound | [3H]AVP | Rat pituitary membranes | 3.7 | |
| Rat V1b (recombinant) | This compound | [3H]AVP | CHO cells | 1.3 | |
| Human V1b (recombinant) | This compound | [3H]AVP | CHO cells | 0.9 - 15 |
Note: The range of Ki values for the human V1b receptor may reflect different experimental conditions.
Experimental Protocols
This section details the key experimental protocols for determining the binding affinity of this compound.
Cell Culture and Membrane Preparation
A stable cell line expressing the human vasopressin V1b receptor, such as Chinese Hamster Ovary (CHO) cells, is required.
Materials:
-
CHO cells stably transfected with the human V1b receptor gene
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS, appropriate selection antibiotic)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or similar
-
High-speed refrigerated centrifuge
Protocol:
-
Culture the CHO-hV1b cells to confluency in appropriate culture flasks.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 7).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Binding Assay
This protocol describes a competitive binding assay using [3H]Arginine Vasopressin ([3H]AVP) as the radioligand.
Materials:
-
CHO-hV1b cell membranes
-
[3H]AVP (specific activity ~50-80 Ci/mmol)
-
This compound
-
Unlabeled Arginine Vasopressin (AVP)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C, 1.2 µm)
-
Polyethylenimine (PEI) solution (0.3% in water)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Scintillation cocktail
-
Microplate scintillation counter
-
Filtration apparatus
Protocol:
-
On the day of the assay, thaw the CHO-hV1b cell membranes on ice and dilute to the desired concentration in Assay Buffer (e.g., 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Soak the GF/C filters in 0.3% PEI for at least 30 minutes at 4°C to reduce non-specific binding.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]AVP (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM final concentration), 50 µL of [3H]AVP, and 100 µL of diluted cell membranes.
-
Competition: 50 µL of each this compound dilution, 50 µL of [3H]AVP, and 100 µL of diluted cell membranes.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the PEI-treated GF/C filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow to equilibrate.
-
Count the radioactivity (in counts per minute, CPM) in a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the NSB wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([3H]AVP) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the V1b receptor. This should be determined separately via a saturation binding experiment.
-
-
Mandatory Visualizations
Signaling Pathway of the Vasopressin V1b Receptor
Caption: Vasopressin V1b receptor signaling pathway.
Experimental Workflow for this compound In Vitro Binding Affinity Assay
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. CHO cell membrane preparation and radioligand displacement assay [bio-protocol.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. [Vasopressin receptors: structure/function relationships and signal transduction in target cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-based Functional Assays for Nelivaptan Using CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan (also known as SSR-149415 or BH-200) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor (V1bR).[1][2][3] The V1b receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the anterior pituitary and various brain regions, where it plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses.[4][5] Its natural ligand, arginine vasopressin (AVP), stimulates the V1b receptor, leading to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event.
Due to its role in modulating the stress axis, the V1b receptor is a promising therapeutic target for stress-related disorders, including major depressive disorder (MDD) and anxiety. This compound's antagonist action blocks the AVP-induced calcium mobilization, thereby mitigating downstream effects.
This application note provides detailed protocols for robust, cell-based functional assays using Chinese Hamster Ovary (CHO) cells stably expressing the human V1b receptor. These assays are essential for characterizing the potency and selectivity of this compound and similar V1b receptor antagonists in a drug discovery and development setting. We describe a calcium mobilization assay to determine functional antagonism and a competitive binding assay to measure binding affinity.
Signaling Pathway of the Vasopressin V1b Receptor
The diagram below illustrates the canonical signaling pathway of the V1b receptor upon stimulation by its endogenous ligand, Arginine Vasopressin (AVP), and the inhibitory action of the antagonist, this compound.
Caption: V1b Receptor Signaling Cascade and Point of Inhibition.
Data Presentation: Pharmacological Profile
Quantitative data from functional assays are critical for comparing the potency and affinity of compounds. The tables below summarize the expected pharmacological parameters for this compound and the agonist AVP in CHO cells expressing the relevant human vasopressin receptors.
Table 1: Pharmacological Profile of this compound at the Human V1b Receptor
| Parameter | Description | Value (nM) | Cell System |
|---|---|---|---|
| IC₅₀ | Concentration causing 50% inhibition of AVP-induced Ca²⁺ response | 0.1 - 10 | CHO-hV1bR |
| Kᵢ | Inhibitor binding affinity constant | 1.3 - 3.7 | CHO-hV1bR |
Note: IC₅₀ values are dependent on the concentration of agonist used. Kᵢ values are derived from competitive binding assays. Data is compiled from studies on recombinant rat and human receptors.
Table 2: Agonist (AVP) Potency at Vasopressin Receptor Subtypes in CHO Cells
| Parameter | Receptor | Second Messenger | Value (nM) | Cell System |
|---|---|---|---|---|
| EC₅₀ | hV1b | Intracellular Ca²⁺ | 0.90 | CHO-hV1bR |
| EC₅₀ | hV1a | Intracellular Ca²⁺ | 1.13 | CHO-hV1aR |
| EC₅₀ | hV2 | cAMP | 2.22 | CHO-hV2R |
| K𝒹 | hV1b | Radioligand Binding | 0.25 | CHO-hV1bR Membranes |
Data derived from studies stably expressing human vasopressin receptors in CHO cells.
Experimental Workflow
The general workflow for characterizing an antagonist like this compound involves several key stages, from maintaining the engineered cell line to analyzing the final data.
Caption: Workflow for Calcium Mobilization Antagonist Assay.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for this compound (Antagonist Mode)
This protocol details the measurement of this compound's ability to inhibit AVP-induced intracellular calcium mobilization in CHO-hV1bR cells.
1. Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human vasopressin V1b receptor (CHO-hV1bR).
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Compounds: this compound, Arginine Vasopressin (AVP).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent calcium assay kit.
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or a plate reader with kinetic fluorescence measurement capability.
2. Cell Preparation
-
Culture CHO-hV1bR cells at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells at 80-90% confluency.
-
Seed the cells into the assay plates at a density of 40,000-60,000 cells per well (for 96-well plates) and allow them to adhere overnight.
3. Assay Procedure
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add 100 µL of the dye solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Prepare an AVP agonist solution in Assay Buffer at a concentration corresponding to its EC₈₀ (approximately 2-5 nM, to be determined empirically).
-
-
Antagonist Incubation:
-
After dye loading, carefully remove the dye solution.
-
Add 100 µL of the various this compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate at room temperature for 20-30 minutes.
-
-
Fluorescence Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the AVP (EC₈₀) solution to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for 2-3 minutes.
-
4. Data Analysis
-
Determine the maximum fluorescence peak height for each well after agonist addition.
-
Normalize the data:
-
The "0% inhibition" control is the response with AVP + vehicle.
-
The "100% inhibition" control is the response with vehicle only (no AVP).
-
-
Calculate the percent inhibition for each this compound concentration.
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the affinity of this compound for the hV1b receptor by assessing its ability to compete with a radiolabeled ligand.
1. Materials and Reagents
-
Cell Membranes: Prepared from CHO-hV1bR cells.
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled AVP (e.g., 1 µM).
-
Test Compound: this compound.
-
Instrumentation: Scintillation counter, glass fiber filters, and a cell harvester.
2. Assay Procedure
-
Membrane Preparation: Homogenize CHO-hV1bR cells and isolate the membrane fraction via centrifugation. Resuspend in binding buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL Binding Buffer
-
25 µL [³H]-AVP (at a final concentration near its K𝒹, e.g., 0.3 nM).
-
25 µL of this compound serial dilutions (for total binding, add buffer; for non-specific binding, add 1 µM unlabeled AVP).
-
100 µL of cell membrane suspension (5-20 µg protein).
-
-
Incubation: Incubate the plate at 25°C for 45-60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝒹), where [L] is the concentration of [³H]-AVP and K𝒹 is its dissociation constant.
Conclusion
The described cell-based assays provide a robust framework for the pharmacological characterization of V1b receptor antagonists like this compound. The calcium mobilization assay offers a direct measure of functional antagonism in a high-throughput format, making it ideal for screening and lead optimization. The radioligand binding assay complements this by providing a precise measurement of the compound's binding affinity at the receptor. Together, these protocols enable researchers to generate the high-quality, quantitative data necessary to advance drug development programs targeting the vasopressin V1b receptor.
References
- 1. This compound by HMNC for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasopressin receptor 1B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Testing Nelivaptan Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1] The vasopressin system, particularly the V1b receptor, is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric conditions like major depressive disorder.[2][3] By antagonizing the V1b receptor, this compound is hypothesized to modulate HPA axis hyperactivity and thereby exert antidepressant and anxiolytic effects.[2] These application notes provide detailed protocols for utilizing established animal models of depression to assess the preclinical efficacy of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the arginine vasopressin (AVP) V1b receptor. The V1b receptor is a G protein-coupled receptor (GPCR) that, upon binding AVP, activates the Gq alpha subunit.[4] This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in the anterior pituitary is crucial for AVP-mediated adrenocorticotropic hormone (ACTH) release. This compound competitively inhibits the binding of AVP to the V1b receptor, thus attenuating this signaling cascade and subsequent ACTH secretion.
Experimental Workflow for Efficacy Testing
A typical preclinical workflow to evaluate the antidepressant efficacy of this compound involves inducing a depressive-like state in rodents using a validated stress model, followed by chronic or acute administration of the compound and subsequent behavioral assessment.
Animal Models of Depression: Detailed Protocols
Chronic Mild Stress (CMS) Model
The CMS model is a highly validated paradigm that induces anhedonia and other depressive-like behaviors in rodents through exposure to a series of unpredictable, mild stressors.
Protocol:
-
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are suitable. Animals should be singly housed to prevent social buffering and allow for accurate measurement of food and water intake.
-
Acclimation: Allow at least one week of acclimation to the housing conditions before starting the stress protocol.
-
Stress Regimen: For 4-8 weeks, expose the animals to a variable sequence of mild stressors. Each stressor should be applied for a duration of 10-24 hours. A typical weekly schedule might include:
-
Day 1: Cage tilt (45°)
-
Day 2: Wet bedding (200 ml of water in the cage)
-
Day 3: Stroboscopic lighting
-
Day 4: Food and water deprivation
-
Day 5: White noise (80-90 dB)
-
Day 6: Predator sounds/smells (e.g., soiled cat litter)
-
Day 7: Reversed light/dark cycle
-
-
Control Group: A non-stressed control group should be maintained in a separate room to avoid olfactory and auditory cues from the stressed animals.
-
This compound Administration: Begin administration of this compound or vehicle control during the last 2-4 weeks of the CMS protocol. Oral gavage is a suitable route of administration.
-
Behavioral Assessment: Conduct behavioral tests such as the Sucrose Preference Test (to measure anhedonia) and the Forced Swim Test during the final week of treatment.
Learned Helplessness (LH) Model
The LH model induces a state of passivity and failure to cope with aversive situations after exposure to uncontrollable and unpredictable stress.
Protocol:
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering scrambled foot shocks.
-
Acclimation: Handle the animals (mice or rats) for several days prior to the experiment.
-
Induction (Day 1):
-
Place the animal in the shuttle box.
-
Deliver a series of inescapable foot shocks (e.g., 60 shocks, 0.5 mA, 15-second duration, with a random inter-shock interval of 60-120 seconds). The door to the other compartment is closed.
-
A control group should be placed in the shuttle box for the same duration without receiving shocks.
-
-
Testing (Day 2):
-
Place the animal back in the shuttle box.
-
Initiate escape trials. A conditioned stimulus (e.g., a light or tone) is presented for 10 seconds, followed by a foot shock (0.5 mA). The animal can escape the shock by crossing to the other compartment.
-
Record the latency to escape and the number of escape failures (no crossing within 20 seconds of shock onset) over a series of trials (e.g., 30 trials).
-
-
This compound Administration: Administer this compound or vehicle prior to the induction phase, between induction and testing, or chronically before induction, depending on the experimental question (e.g., prophylactic vs. therapeutic effects).
Behavioral Testing Protocols
Sucrose Preference Test (SPT)
The SPT is a measure of anhedonia, a core symptom of depression. It assesses the animal's preference for a sweetened solution over plain water.
Protocol:
-
Habituation: For 48 hours, present singly housed animals with two identical bottles, both containing a 1% sucrose solution. This is to habituate them to the two-bottle setup.
-
Baseline: For the next 48 hours, present one bottle with 1% sucrose solution and one with plain water. Measure the consumption from each bottle daily.
-
Testing: Following the induction of a depressive-like state and treatment with this compound, repeat the two-bottle choice test for 24-48 hours.
-
Calculation: Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant decrease in sucrose preference in the stress group compared to the control group indicates anhedonia. An effective antidepressant like this compound is expected to reverse this deficit.
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy. It is based on the observation that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable container of water. Antidepressants reduce this immobility time.
Protocol (for rats):
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test (Day 1): Place the rat in the cylinder for 15 minutes. This initial exposure induces a stable level of immobility on the test day.
-
Test (Day 2): 24 hours after the pre-test, place the rat back in the cylinder for 5 minutes. Administer this compound or vehicle at appropriate time points before the test (e.g., 60 minutes prior for acute effects, or after chronic dosing).
-
Scoring: Record the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol (for mice):
-
Apparatus: A transparent plastic beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Test: A single 6-minute session is typically used for mice. The first 2 minutes are considered a habituation period, and immobility is scored during the final 4 minutes.
-
Scoring: As with rats, a reduction in immobility time suggests antidepressant activity.
Data Presentation
The following tables summarize expected outcomes from preclinical studies of this compound. The data is illustrative and based on findings from published literature.
Table 1: Effect of this compound in the Forced Swim Test (Rat)
| Treatment Group | Dose (mg/kg, p.o.) | Immobility Time (seconds, Mean ± SEM) | % Change from Vehicle |
| Vehicle (non-stressed) | - | 60 ± 5 | - |
| Vehicle (stressed) | - | 120 ± 10 | +100% |
| This compound (stressed) | 10 | 85 ± 8 | -29% |
| This compound (stressed) | 30 | 70 ± 7 | -42% |
| Imipramine (positive control) | 30 | 65 ± 6 | -46% |
Table 2: Effect of this compound in the Chronic Mild Stress Model (Mouse)
| Treatment Group | Dose (mg/kg, i.p.) | Sucrose Preference (%, Mean ± SEM) | Physical State Score (Degradation) |
| Vehicle (non-stressed) | - | 85 ± 3 | 0.5 ± 0.1 |
| Vehicle (stressed) | - | 65 ± 4 | 2.5 ± 0.3 |
| This compound (stressed) | 10 | 78 ± 4 | 1.2 ± 0.2 |
| This compound (stressed) | 30 | 82 ± 3 | 0.8 ± 0.2 |
| Fluoxetine (positive control) | 10 | 80 ± 4 | 1.0 ± 0.3 |
Conclusion
The animal models and behavioral tests described provide a robust framework for evaluating the antidepressant potential of this compound. By demonstrating the ability of this compound to reverse depressive-like behaviors in these models, researchers can gather crucial preclinical data to support its further development as a novel therapeutic for major depressive disorder. Careful adherence to these detailed protocols will ensure the generation of reliable and reproducible data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antidepressant-like effects of the vasopressin V1b receptor antagonist SSR149415 in the Flinders Sensitive Line rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Intraperitoneal vs. Oral Gavage Administration of Nelivaptan in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan (also known as SSR-149415) is a selective, non-peptide antagonist of the vasopressin V1b receptor.[1][2] This receptor is predominantly expressed in the anterior pituitary and various brain regions, playing a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress.[1][3] As such, this compound is a valuable tool for investigating the role of the vasopressin system in stress-related disorders such as anxiety and depression.[1]
These application notes provide a comparative overview of two common administration routes for this compound in mice: intraperitoneal (IP) injection and oral gavage (PO). The choice of administration route can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. This document aims to guide researchers in selecting the appropriate route for their experimental needs by providing detailed protocols, a summary of available data, and visualizations of the underlying biological and experimental processes.
Data Presentation
| Parameter | Intraperitoneal (IP) Administration | Oral Gavage (PO) Administration | References |
| Effective Dose Range | 1 - 30 mg/kg | 3 - 30 mg/kg | |
| Anxiolytic-like Effects | Observed at doses of 1-30 mg/kg. | Effective in models of traumatic stress at 1-30 mg/kg. | |
| Antidepressant-like Effects | Effective in the chronic mild stress model at 10 and 30 mg/kg with repeated administration. | Effective in the forced swimming test at 10-30 mg/kg. | |
| HPA Axis Modulation (ACTH secretion inhibition) | Effective from 3 mg/kg upwards in rats. | Effective from 10 mg/kg upwards in rats. | |
| Duration of Action | Inhibitory action lasted for more than 2 hours at 10 mg/kg in rats. | Duration of action is longer than 4 hours at 10 mg/kg. | |
| General Bioavailability Profile | Generally expected to have higher bioavailability compared to oral administration, bypassing first-pass metabolism. | Orally active, but may be subject to first-pass metabolism, which has been noted as extensive in rats. |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist at the vasopressin V1b receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor typically activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which, along with DAG, activates protein kinase C (PKC). This signaling cascade in corticotroph cells of the anterior pituitary contributes to the potentiation of corticotropin-releasing hormone (CRH)-induced adrenocorticotropic hormone (ACTH) secretion. This compound blocks this pathway by preventing AVP from binding to the V1b receptor.
References
- 1. An overview of SSR149415, a selective nonpeptide vasopressin V(1b) receptor antagonist for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-peptide vasopressin V1b receptor antagonists as potential drugs for the treatment of stress-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Nelivaptan Stock Solutions in DMSO for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nelivaptan, also known as SSR-149415, is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor (V1bR).[1][2] The V1b receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary's corticotropic cells, where it plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[3] Upon binding its endogenous ligand, arginine vasopressin (AVP), the V1b receptor stimulates the release of adrenocorticotropic hormone (ACTH).[3] By blocking this interaction, this compound effectively inhibits AVP-induced ACTH release, making it a valuable tool for studying stress-related disorders such as anxiety and depression.[1] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) for use in in-vitro cell culture experiments.
Physicochemical Properties and Solubility
Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂ClN₃O₈S | |
| Molecular Weight | 630.1 g/mol | |
| Appearance | Solid powder | |
| Solubility in DMSO | ≤ 100 mM (≤ 63.01 mg/mL) | MedKoo Biosciences Product Data Sheet |
| Storage (Powder) | -20°C for up to 3 years | TargetMol Product Information |
| Storage (Stock Solution in DMSO) | -20°C for up to 1 month or -80°C for up to 6 months | MedChemExpress Product Information |
V1b Receptor Signaling Pathway and this compound's Mechanism of Action
The vasopressin V1b receptor is a Gq protein-coupled receptor. Binding of arginine vasopressin (AVP) to the V1bR activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key second messenger that leads to downstream cellular responses, such as the secretion of ACTH from pituitary cells. This compound acts as a competitive antagonist at the V1b receptor, preventing AVP from binding and thereby inhibiting this signaling cascade.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder (MW: 630.1 g/mol )
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 6.301 mg of this compound powder and transfer it to a sterile amber vial. Perform this step in a chemical fume hood.
-
Solvent Addition: Add 100 µL of sterile DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into cell culture medium for experimental use. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, sterile complete cell culture medium
-
Sterile conical tubes and pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to add the DMSO stock to the culture medium and mix immediately to prevent precipitation.
-
Example for a 100 nM final concentration in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock to 999 µL of medium (results in a 100 µM solution).
-
Add 10 µL of the 100 µM intermediate solution to 9.99 mL of medium.
-
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Workflow: In Vitro Calcium Mobilization Assay
The following workflow describes a typical experiment to assess the inhibitory effect of this compound on AVP-induced intracellular calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human V1b receptor.
Logical Workflow: Stock Solution Preparation Decision Tree
The following diagram provides a decision-making workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SR 149415 | V1b receptor antagonist | TargetMol [targetmol.com]
- 3. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dissolving Nelivaptan: An Application Note and Protocol Utilizing PEG300 and Tween-80
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solubilization of Nelivaptan, a selective vasopressin V1b receptor antagonist, using a combination of Polyethylene Glycol 300 (PEG300) and Polysorbate 80 (Tween-80). Due to this compound's poor water solubility, appropriate formulation strategies are critical for its use in preclinical and research settings. This protocol outlines a systematic approach to achieving a clear and stable solution of this compound for in vitro and in vivo studies.
Introduction
This compound is a non-peptide, orally active antagonist of the vasopressin V1b receptor.[1] Its mechanism of action involves blocking the effects of arginine vasopressin (AVP) at this receptor subtype, which is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. Research into this compound has focused on its potential therapeutic effects in anxiety and depression.[1] Given its hydrophobic nature, this compound is soluble in organic solvents like DMSO.[2] For many experimental applications, especially those involving aqueous environments or animal administration, a formulation that enhances solubility and biocompatibility is essential. PEG300, a low-molecular-weight polymer, and Tween-80, a non-ionic surfactant, are commonly used excipients to improve the solubility and stability of poorly water-soluble compounds.[3][4]
Data Presentation
| Component | Percentage (v/v) | Resulting Solubility of this compound | Appearance |
| DMSO | 10% | ≥ 2.5 mg/mL | Clear Solution |
| PEG300 | 40% | ||
| Tween-80 | 5% | ||
| Saline | 45% | ||
| Table 1: Reported solubility of this compound in a multi-component vehicle. |
Experimental Protocol
This protocol describes a general method for dissolving this compound using PEG300 and Tween-80. It is recommended to perform small-scale pilot experiments to determine the optimal ratio of these excipients for your specific concentration needs and experimental model.
Materials:
-
This compound powder
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile, deionized water or appropriate buffer (e.g., phosphate-buffered saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
-
Sterile filters (if sterile preparation is required)
Procedure:
-
Preparation of the Co-solvent/Surfactant Vehicle:
-
Based on your target final concentration of this compound and the desired ratio of PEG300 to Tween-80, prepare the vehicle mixture. A common starting point is a 95:5 or 90:10 (v/v) ratio of PEG300 to Tween-80.
-
In a sterile conical tube, add the required volume of PEG300.
-
Add the required volume of Tween-80 to the PEG300.
-
Vortex the mixture thoroughly for at least 1-2 minutes to ensure homogeneity.
-
-
Dissolution of this compound:
-
Weigh the desired amount of this compound powder and place it in a separate sterile tube or vial.
-
Add a small volume of the prepared PEG300/Tween-80 vehicle to the this compound powder. The initial volume should be sufficient to wet the powder.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Gradually add the remaining volume of the PEG300/Tween-80 vehicle in small increments, vortexing thoroughly after each addition.
-
Visually inspect the solution for any undissolved particles. If particles remain, continue vortexing.
-
Optional: For difficult-to-dissolve compounds, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Gentle warming (to no more than 37-40°C) can also be used, but caution should be exercised to avoid degradation of the compound.
-
-
Aqueous Dilution (if required):
-
For many applications, the this compound solution in PEG300/Tween-80 will need to be diluted with an aqueous buffer.
-
Slowly add the aqueous buffer to the this compound solution while continuously vortexing or stirring. This slow addition is crucial to prevent precipitation of the compound.
-
Continue to mix for several minutes until the solution is homogeneous.
-
-
Final Preparation and Storage:
-
If a sterile solution is required for cell culture or animal administration, filter the final solution through a 0.22 µm sterile filter.
-
Store the final solution protected from light. For short-term storage, 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles.
-
Mandatory Visualizations
Caption: this compound's mechanism of action as a V1b receptor antagonist.
Caption: Experimental workflow for dissolving this compound.
References
Application Notes and Protocols for In Vivo Dosing of Nelivaptan in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nelivaptan (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1][2] The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a crucial role in the body's response to stress.[3] Dysregulation of the HPA axis is associated with stress-related disorders such as anxiety and depression. This compound, by blocking the V1b receptor, has shown potential as an anxiolytic and antidepressant agent in various rodent models.[3][4] These application notes provide a comprehensive overview of the in vivo dosing concentrations and experimental protocols for this compound in rodent studies to guide researchers in their preclinical investigations.
Data Presentation: In Vivo Dosing Concentrations of this compound
The following table summarizes the quantitative data on this compound dosing concentrations from various rodent studies.
| Species/Strain | Route of Administration | Dose Range (mg/kg) | Dosing Regimen | Vehicle | Key Findings | Reference |
| Rat (Sprague-Dawley) | Intraperitoneal (i.p.) | 1, 3, 10 | Acute (30 min prior to test) | Physiological saline with 0.1% Tween 80 | Dose-dependent anxiolytic-like effects in the punished drinking test. | |
| Rat (Sprague-Dawley) | Oral (p.o.) | 1, 3, 10 | Acute (60 min prior to test) | Physiological saline with 0.1% Tween 80 | Anxiolytic-like effects in the elevated plus-maze test. | |
| Rat (Sprague-Dawley) | Oral (p.o.) | 10 | Chronic (daily for 7 days) | Not specified | Maintained anxiolytic-like activity. | |
| Rat (Sprague-Dawley) | Oral (p.o.) | 1-10 | Acute (1-6 h prior to AVP challenge) | Not specified | Dose-dependent inhibition of AVP-induced corticotropin secretion. | |
| Rat (Wistar) | Intraperitoneal (i.p.) | 30 | Chronic (daily for 2 weeks) | Not specified | Reversed learned helplessness and anhedonia in a chronic mild stress model. | |
| Rat (Sardinian alcohol-preferring) | Intraperitoneal (i.p.) | 3, 10, 30 | Acute (30 min prior to lights off) | Saline with a few drops of Tween 80 | 30 mg/kg dose significantly reduced alcohol intake. | |
| Rat (olfactory bulbectomized) | Oral (p.o.) | 10, 30 | Chronic (daily for 14 days) | 5% hydroxy-propyl methylcellulose | Reversed OBX-induced hyperactivity, suggesting antidepressant effects. | |
| Mouse (NMRI) | Intraperitoneal (i.p.) | 1, 3, 10 | Acute (30 or 60 min prior to test) | Not specified | Displayed anxiolytic-like activity. | |
| Mouse (CD1) | Oral (p.o.) | 1-30 | Acute | 5% DMSO and 5% Cremophor EL in physiological saline | Anxiolytic-like activity in models of traumatic stress exposure. | |
| Mouse (CD1) | Intraperitoneal (i.p.) | 10, 30 | Chronic (daily for 39 days) | Not specified | Improved physical state, anxiety, and despair in a chronic mild stress model. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage (p.o.)
Materials:
-
This compound (SSR-149415)
-
Vehicle (e.g., physiological saline with 0.1% Tween 80, or 5% hydroxy-propyl methylcellulose)
-
Mortar and pestle (if starting with solid compound)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Animal gavage needles (appropriate size for the rodent)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare the chosen vehicle. For a saline/Tween 80 solution, add 100 µL of Tween 80 to 100 mL of sterile physiological saline and mix thoroughly. For a 5% hydroxy-propyl methylcellulose (HPMC) solution, gradually add 5g of HPMC to 100 mL of heated (60-70°C) sterile water while stirring continuously until a uniform suspension is formed. Allow to cool to room temperature.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
If starting with a solid, weigh the precise amount of this compound.
-
Prepare a suspension or solution by adding the powdered compound to the vehicle. One study mentions using a vehicle of 5% DMSO and 5% Cremophor EL in physiological saline. Another used 5% hydroxy-propyl methylcellulose. For a suspension, it is recommended to use 0.5% CMC-Na for a homogeneous mixture, especially for larger doses.
-
Use a magnetic stirrer to ensure a homogenous suspension. Sonication can also be used to aid dissolution.
-
-
Administration:
-
Gently restrain the rodent.
-
Measure the correct volume of the this compound formulation into a syringe fitted with a gavage needle. The administration volume is typically 2 ml/kg for rats and 20 ml/kg for mice.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse reactions.
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Protocol 2: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound (SSR-149415)
-
Vehicle (e.g., physiological saline with a few drops of Tween 80, or 5% DMSO and 95% normal saline)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and graduated cylinders
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Vehicle Preparation: Prepare the chosen sterile vehicle. For a saline/Tween 80 solution, add a few drops of Tween 80 to sterile physiological saline and mix. For a DMSO/saline solution, carefully mix 5% DMSO with 95% sterile normal saline.
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Dissolve or suspend the weighed this compound in the prepared vehicle. Ensure the solution is well-mixed using a magnetic stirrer.
-
-
Administration:
-
Gently restrain the rodent to expose the lower abdominal quadrant.
-
Draw the calculated volume of the this compound solution into a sterile syringe. The typical injection volume is 1 ml/kg.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the internal organs.
-
Inject the solution and gently withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse effects.
-
Mandatory Visualizations
This compound Mechanism of Action
References
Application Notes and Protocols: Measuring Nelivaptan's Effect on AVP-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine Vasopressin (AVP) plays a crucial role in various physiological processes by acting on its specific receptors. The vasopressin V1b receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the anterior pituitary's corticotrophs and is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Upon AVP binding, the V1b receptor activates the phosphatidylinositol-calcium second messenger system, leading to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent cellular responses.[3] Dysregulation of the AVP/V1b receptor system has been linked to stress-related disorders, making it a key target for therapeutic intervention.[2][4]
Nelivaptan (also known as SSR149415) is a selective and orally active non-peptide antagonist of the vasopressin V1b receptor. It competitively and potently inhibits the functional cellular events associated with V1b receptor activation by AVP, including the increase in intracellular Ca2+. This document provides detailed protocols for measuring the inhibitory effect of this compound on AVP-induced calcium influx in a cell-based assay, utilizing Chinese Hamster Ovary (CHO) cells stably expressing the human V1b receptor and the fluorescent calcium indicator Fluo-4 AM.
Data Presentation
The inhibitory potency of this compound on AVP-induced intracellular calcium increase has been determined in Chinese Hamster Ovary (CHO) cells expressing the human V1b receptor. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line | Reference |
| pKB | 9.19 ± 0.07 | CHO cells expressing human V1b receptor | |
| Ki (human) | 1.26 nM | CHO cells expressing human V1b receptor | |
| Ki (rat) | 0.73 nM | CHO cells expressing rat V1b receptor |
pKB is the negative logarithm of the antagonist's dissociation constant (KB), a measure of its potency. Ki is the inhibition constant, representing the concentration of inhibitor required to decrease the maximal binding of a radioligand by 50%.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
Caption: AVP signaling pathway leading to intracellular calcium release and its inhibition by this compound.
Caption: Experimental workflow for measuring this compound's inhibitory effect on AVP-induced calcium influx.
Experimental Protocols
This section provides a detailed methodology for measuring the inhibitory effect of this compound on AVP-induced intracellular calcium mobilization.
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human vasopressin V1b receptor (CHO-hV1bR).
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Arginine Vasopressin (AVP): Prepare a stock solution in sterile water or an appropriate buffer.
-
This compound (SSR149415): Prepare a stock solution in dimethyl sulfoxide (DMSO).
-
Fluo-4 AM: Calcium indicator dye. Prepare a stock solution in anhydrous DMSO.
-
Pluronic F-127: A non-ionic surfactant to aid in Fluo-4 AM loading. Prepare a 20% (w/v) stock solution in DMSO.
-
Probenecid: An anion transport inhibitor to prevent dye leakage (optional but recommended). Prepare a stock solution in a suitable buffer.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with kinetic reading capabilities and excitation/emission filters for Fluo-4 (Ex/Em ≈ 490/525 nm).
Protocol 1: Cell Culture and Plating
-
Culture CHO-hV1bR cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Protocol 2: Fluo-4 AM Dye Loading
-
Prepare the Dye Loading Solution:
-
For one 96-well plate, mix 20 µL of the Fluo-4 AM stock solution with 10 mL of Assay Buffer.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add Probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution gently to mix. This solution should be used within 2 hours.
-
-
Cell Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Following the 37°C incubation, allow the plate to equilibrate to room temperature for at least 15-30 minutes before proceeding.
-
Protocol 3: Measurement of this compound's Inhibitory Activity
-
Prepare Compound Plates:
-
Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (DMSO at the same final concentration as in the this compound dilutions).
-
Prepare a solution of AVP in Assay Buffer at 2x the final desired concentration (typically the EC80 concentration, which should be determined in a separate agonist dose-response experiment).
-
-
Antagonist Incubation:
-
After the dye loading and equilibration period, carefully remove the Dye Loading Solution.
-
Add 50 µL of the diluted this compound solutions (or vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
AVP Stimulation and Fluorescence Measurement:
-
Place the 96-well plate into the fluorescence plate reader.
-
Set the instrument to perform a kinetic read with an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
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Program the instrument to add 50 µL of the AVP solution to each well after an initial baseline reading of 5-10 seconds.
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Continue to record the fluorescence signal for at least 60-120 seconds after AVP addition to capture the peak calcium response.
-
-
Data Analysis:
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The change in fluorescence upon AVP stimulation is indicative of the intracellular calcium influx.
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For each well, calculate the maximum fluorescence signal minus the baseline fluorescence.
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Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle-treated (AVP only) control wells.
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value for this compound.
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Conclusion
The provided protocols offer a robust framework for researchers to accurately measure the inhibitory effect of this compound on AVP-induced calcium influx. By utilizing CHO cells stably expressing the human V1b receptor and the fluorescent calcium indicator Fluo-4 AM, this assay can be effectively employed for compound screening, mechanistic studies, and the characterization of V1b receptor antagonists. The detailed steps and data presentation guidelines ensure reproducibility and facilitate the comparison of results across different studies.
References
Application Notes and Protocols for Studying HPA Axis Dysregulation with Nelivaptan in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis is a key feature in the pathophysiology of stress-related psychiatric disorders, including depression and anxiety.[1][2] Arginine-vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily by potentiating the effects of corticotropin-releasing hormone (CRH) on adrenocorticotropic hormone (ACTH) release from the pituitary.[1][2][3] The vasopressin V1b receptor, highly expressed in the anterior pituitary corticotrophs, is the primary mediator of AVP's effects on ACTH secretion.
Nelivaptan (also known as SSR-149415) is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1b receptor. Its ability to attenuate the stress response by blocking AVP-mediated HPA axis activation makes it a valuable pharmacological tool for studying HPA axis dysregulation in animal models of stress-related disorders. These application notes provide detailed protocols for using this compound to investigate HPA axis function in rodents.
Mechanism of Action
This compound selectively binds to the vasopressin V1b receptor with high affinity, competitively inhibiting the binding of endogenous AVP. In the anterior pituitary, this antagonism blocks the AVP-induced potentiation of CRH-stimulated ACTH release, thereby reducing the downstream secretion of corticosterone from the adrenal glands. This targeted action allows for the specific investigation of the vasopressinergic component of HPA axis regulation.
Data Presentation
The following tables summarize the quantitative effects of this compound on HPA axis markers in rodents from preclinical studies.
Table 1: Effect of this compound on ACTH and Corticosterone Levels in Rats
| Animal Model | This compound Dose & Route | Condition | Change in ACTH | Change in Corticosterone | Reference |
| Sprague-Dawley Rat | 1-30 mg/kg i.p. | AVP-induced | Dose-dependent inhibition | Not Reported | |
| Sprague-Dawley Rat | 10 mg/kg p.o. | AVP-induced | Significant inhibition | Not Reported | |
| Sprague-Dawley Rat | 1-10 mg/kg p.o. | AVP + CRF-induced | Dose-dependent inhibition | Not Reported | |
| Wistar Rat | 10 mg/kg i.p. | Basal | No significant change | Not Reported | |
| Wistar Rat | 10 mg/kg i.p. | Restraint Stress | Significant attenuation | Significant attenuation | |
| Prenatally Stressed Rat | Not specified | Chronic Stress | Normalization | Normalization |
Table 2: Effect of this compound in Mouse Models of Anxiety and Depression
| Animal Model | This compound Dose & Route | Test | Observed Effect | Reference |
| NMRI Mouse | 1-10 mg/kg i.p. (acute) | Four-plate test | Anxiolytic-like activity | |
| NMRI Mouse | 10 mg/kg p.o. (7 days) | Four-plate test | Sustained anxiolytic-like activity | |
| C57BL/6J Mouse | Not specified | Chronic Mild Stress | Reversal of anhedonia |
Experimental Protocols
Protocol 1: Induction of HPA Axis Dysregulation via Chronic Unpredictable Mild Stress (CUMS) in Mice
This protocol is adapted from published methods to induce a depressive-like phenotype and HPA axis dysregulation in mice.
Materials:
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Male C57BL/6J mice (8-10 weeks old)
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Standard mouse housing cages
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Water bottles
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45° cage tilt platforms
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Strobe light
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Wet bedding (soiled with water)
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Empty cages
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This compound
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Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
Procedure:
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Habituation: House mice in groups of 4-5 per cage for at least one week before the start of the experiment with ad libitum access to food and water.
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CUMS Procedure (4 weeks): Expose mice to a series of mild, unpredictable stressors daily for 28 days. The stressors should be applied in a random order. Examples of stressors include:
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Tilted Cage: Place the home cage on a platform tilted at a 45° angle for 12-24 hours.
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Wet Bedding: Add 200 ml of water to the bedding of the home cage for 12-24 hours.
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Strobe Light: Place a strobe light (flashing at 1-2 Hz) over the cage for 12-24 hours during the dark cycle.
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Food and Water Deprivation: Remove food and water for 12-24 hours.
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Social Isolation: House one mouse per cage for 24 hours.
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Crowded Housing: House 8-10 mice in a standard cage for 24 hours.
-
-
This compound Administration:
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During the final 1-2 weeks of the CUMS protocol, administer this compound or vehicle daily.
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Oral Gavage (p.o.): Prepare a suspension of this compound in 0.5% carboxymethylcellulose. Administer a volume of 5-10 ml/kg body weight. A common dose is 10 mg/kg.
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Intraperitoneal Injection (i.p.): Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80). Administer a volume of 5-10 ml/kg body weight. Effective doses range from 1-10 mg/kg.
-
-
Behavioral and Physiological Assessment:
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Following the CUMS and treatment period, assess for depressive-like behaviors (e.g., anhedonia using the sucrose preference test) and anxiety-like behaviors (e.g., elevated plus maze).
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Collect blood samples to measure plasma corticosterone and ACTH levels under basal conditions and/or following an acute stressor.
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Protocol 2: Acute Restraint Stress in Rats to Evaluate this compound's Effect on HPA Axis Reactivity
This protocol is designed to assess the ability of this compound to blunt the HPA axis response to an acute psychological stressor.
Materials:
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Male Sprague-Dawley rats (250-300g)
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Rat restraint tubes (e.g., ventilated 50 ml conical tubes with an opening for the tail)
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This compound
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Vehicle
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Blood collection supplies (e.g., tail vein catheters or decapitation guillotine)
Procedure:
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Habituation: Acclimate rats to the experimental room for at least 3 days prior to the experiment. Handle the rats daily to minimize handling-induced stress.
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This compound Administration:
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Administer this compound or vehicle at the desired dose and route. For i.p. administration, a dose of 3-10 mg/kg is often effective and should be given 30-60 minutes before stress exposure. For p.o. administration, a dose of 10 mg/kg is recommended 1-2 hours before stress.
-
-
Acute Restraint Stress:
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Place each rat in a restraint tube for a period of 30-60 minutes. The duration should be consistent across all experimental groups.
-
-
Blood Collection and Hormone Analysis:
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Immediately following the restraint period, collect blood samples. For time-course studies, blood can be collected at multiple time points post-stressor.
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Centrifuge the blood to separate plasma and store at -80°C until analysis.
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Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or RIA kits.
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Visualization of Signaling Pathways and Workflows
HPA Axis Regulation and this compound's Point of Intervention
References
- 1. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin and the regulation of hypothalamic-pituitary-adrenal axis function: implications for the pathophysiology of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Arginine Vasopressin V1b Receptor System and Stress Response in Depression and Other Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Nelivaptan precipitation in aqueous solutions
Welcome to the technical support center for Nelivaptan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of aqueous solution?
A1: this compound has very low aqueous solubility (approximately 0.0114 mg/mL)[1]. Precipitation is a common issue and can be triggered by several factors:
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Concentration: Exceeding the solubility limit in your aqueous buffer will cause precipitation.
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pH: The solubility of many organic molecules, including likely this compound, is pH-dependent. Significant shifts in pH during solution preparation or experimentation can reduce its solubility.
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Solvent Composition: Rapid dilution of a stock solution (e.g., in DMSO) with an aqueous buffer can cause the compound to crash out of solution, a phenomenon known as antisolvent precipitation[2].
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Ionic Strength: The presence and concentration of salts in your buffer can influence the solubility of the compound.
Q2: I'm dissolving this compound in DMSO first. What is the best way to prepare my aqueous working solution to avoid precipitation?
A2: When preparing an aqueous working solution from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer slowly and with continuous mixing. This helps to avoid localized high concentrations of this compound that can lead to immediate precipitation. The final concentration of DMSO in your working solution should be kept as low as possible, ideally below 1%, as higher concentrations of organic co-solvents can impact cellular assays. For in vivo preparations, specific co-solvent systems are recommended (see Q3).
Q3: What are the recommended solvent formulations for in vivo studies to maintain this compound solubility?
A3: Due to its low aqueous solubility, in vivo studies with this compound often require a co-solvent system to achieve the desired concentration and maintain solubility. Here are two commonly cited formulations[2][3]:
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Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Formulation 2: 10% DMSO and 90% Corn Oil.
When preparing these formulations, the solvents should be added sequentially, ensuring the solution is clear after each addition[3]. Sonication and/or gentle heating can be used to aid dissolution if precipitation occurs during preparation.
Q4: Can I filter my this compound solution if I see precipitation?
A4: Filtering a solution that has precipitated is not recommended as it will remove the precipitated compound, leading to a lower and unknown final concentration of your active substance. The focus should be on preventing precipitation in the first place. If precipitation is observed, it is best to discard the solution and prepare a fresh one, carefully considering the factors mentioned in Q1.
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dilution of DMSO stock with aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Antisolvent Precipitation | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. |
| Concentration Too High | Decrease the final concentration of this compound in the working solution. |
| Buffer Incompatibility | Test the solubility of this compound in a small volume of your buffer before preparing the full volume. Consider using a different buffer system. |
Issue 2: Solution is initially clear but precipitation occurs over time.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | Store the solution at a constant temperature. Avoid freeze-thaw cycles. If the solution was prepared warm, precipitation may occur upon cooling to room temperature. |
| Compound Instability | While specific data on this compound's degradation in aqueous solution is limited, degradation can lead to less soluble byproducts. Prepare fresh solutions for each experiment. |
| pH Shift | Ensure the pH of your solution is stable over time. Check the buffering capacity of your system. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂ClN₃O₈S | |
| Molecular Weight | 630.11 g/mol | |
| Water Solubility | 0.0114 mg/mL | |
| pKa (Strongest Basic) | 3.46 | |
| logP | 2.89 | |
| DMSO Solubility | ≥ 100 mg/mL |
Table 2: Illustrative pH-Dependent Aqueous Solubility of this compound at 25°C
Disclaimer: The following data is illustrative and based on the general behavior of weakly basic compounds. Actual experimental values may vary.
| pH | Estimated Solubility (µg/mL) |
| 3.0 | 5.0 |
| 4.0 | 1.5 |
| 5.0 | 0.5 |
| 6.0 | 0.2 |
| 7.0 | 0.1 |
| 8.0 | 0.1 |
Table 3: Illustrative Temperature-Dependent Aqueous Solubility of this compound at pH 7.4
Disclaimer: The following data is illustrative and based on general solubility principles. Actual experimental values may vary.
| Temperature (°C) | Estimated Solubility (µg/mL) |
| 4 | 0.05 |
| 25 | 0.1 |
| 37 | 0.2 |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility using the Shake-Flask Method
This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, and 8).
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Addition of Compound: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. The excess solid should be clearly visible.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation of Solid: Separate the undissolved solid from the solution by centrifugation at high speed, followed by careful collection of the supernatant. Alternatively, a syringe filter with a low-binding membrane can be used.
-
Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of this compound at that specific pH and temperature.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol outlines a best-practice method for diluting a DMSO stock to minimize precipitation.
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Prepare DMSO Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
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Dispense Aqueous Buffer: In a separate tube, add the required volume of your final aqueous buffer.
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Vortex/Stir: Place the tube with the aqueous buffer on a vortex mixer or add a small stir bar and place it on a stir plate.
-
Slow Addition: While the aqueous buffer is being vigorously mixed, slowly add the required volume of the this compound DMSO stock solution drop by drop.
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Final Mix: Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
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Visual Inspection: Visually inspect the solution for any signs of precipitation. A clear solution indicates that the this compound has remained in solution at the desired final concentration.
Visualizations
References
Potential off-target effects of Nelivaptan in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nelivaptan in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor (V1bR).[1][2] Its primary mechanism involves blocking the binding of arginine vasopressin (AVP) to the V1bR, thereby inhibiting downstream signaling pathways. In cellular assays, this is typically observed as an inhibition of AVP-induced intracellular calcium mobilization and corticotropin secretion.[2]
Q2: What are the known and potential off-target effects of this compound?
While this compound is selective for the V1b receptor, cross-reactivity with other members of the vasopressin/oxytocin receptor family has been reported. Quantitative data indicates that this compound also acts as an antagonist at the human oxytocin (OT) receptor and shows weaker antagonist activity at the vasopressin V1a and V2 receptors.
A clinically observed potential off-target effect is the transient and asymptomatic elevation of liver enzymes. The exact mechanism for this is not fully elucidated for this compound, but studies on the related 'vaptan' class of drugs suggest potential mechanisms including mitochondrial dysfunction, inhibition of bile acid transport, oxidative stress, and immune-mediated responses.[3][4]
Q3: We are observing unexpected results in our cellular assay. Could this be an off-target effect of this compound?
Unexpected results could indeed be due to off-target effects, especially if your cellular system expresses V1a, V2, or oxytocin receptors. Refer to the quantitative data in Table 1 to assess the potential for off-target activity at the concentration of this compound you are using. Consider the signaling pathways of these receptors (see Figure 1) and whether your assay readout could be influenced by them. For example, off-target antagonism of the V2 receptor could alter cAMP levels in your cells.
Q4: What is the recommended starting concentration for this compound in a cellular assay?
The optimal concentration will depend on the specific assay and cell type. However, based on its high potency at the V1b receptor (Ki of ~1-4 nM), a starting concentration range of 0.1 nM to 100 nM is recommended for on-target V1b antagonism studies. When investigating potential off-target effects, higher concentrations may be necessary, but it is important to be mindful of the increased likelihood of non-specific effects.
Quantitative Data: this compound Receptor Binding and Functional Activity
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| V1b | Rat (native) | Binding | Ki | 3.7 nM | |
| V1b | Rat (recombinant) | Binding | Ki | 1.3 nM | |
| V1b | Human | Binding | Ki | 2.0 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| V1a | Human | Binding | Ki | 340 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| V2 | Human | Binding | Ki | 1400 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| Oxytocin | Human | Binding | Ki | 38 nM | IUPHAR/BPS Guide to PHARMACOLOGY |
| V1b | Human | Functional | pA2 | 8.8 | IUPHAR/BPS Guide to PHARMACOLOGY |
| Oxytocin | Human | Functional | pA2 | 7.5 | IUPHAR/BPS Guide to PHARMACOLOGY |
Signaling Pathways
References
Navigating Nelivaptan Administration: A Technical Guide to Dosage Optimization and Side Effect Minimization in Animal Models
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Nelivaptan (also known as SSR-149415), a selective vasopressin V1b receptor antagonist, in preclinical animal studies. Our aim is to facilitate the optimization of dosing regimens to achieve desired therapeutic effects while minimizing potential side effects. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the rigor and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary's corticotropic cells and is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which governs the body's response to stress.[3] By blocking the action of arginine vasopressin (AVP) at this receptor, this compound inhibits the AVP-induced increase in intracellular calcium and the subsequent secretion of adrenocorticotropic hormone (ACTH).[2][3] This modulation of the HPA axis is the basis for its investigation in treating stress-related disorders such as depression and anxiety.
Q2: What are the reported effective dose ranges for this compound in common animal models?
A2: Efficacy in animal models of anxiety and depression has been demonstrated across a range of doses, depending on the species and route of administration. In rodents, effective doses have been reported to be between 1-30 mg/kg for both intraperitoneal (i.p.) and oral (p.o.) administration. Specifically, anxiolytic-like effects in mice and antidepressant-like effects in rats have been observed at doses of 10-30 mg/kg p.o.
Q3: What are the known side effects of this compound in animals?
A3: Preclinical studies have generally indicated that this compound is well-tolerated in animals. Specific assessments in mice at doses up to 100 mg/kg showed no signs of ataxia or muscle relaxation. In rats, doses up to 30 mg/kg did not produce sedation or impair learning and memory. However, one study noted that chronic administration of 30 mg/kg in rats led to a reduction in adrenal gland weight. In a study on chronically stressed female rats, a 10 mg/kg dose was observed to improve aortic compliance and increase left ventricular ejection fraction, suggesting cardiovascular effects that may be context-dependent. One clinical study in humans reported transient, asymptomatic elevations in liver enzymes (AST or ALT). Researchers should, therefore, include hepatic enzyme monitoring in their study design.
Q4: Are there any known off-target effects for this compound?
A4: While this compound is a selective V1b receptor antagonist, one study has suggested it may also have some activity at the oxytocin receptor, classifying it as a mixed V1b/oxytocin receptor antagonist. It is important to consider this potential for off-target effects when interpreting experimental results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Motor Impairment | Although not commonly reported, individual animal sensitivity or incorrect dosage can be a factor. | Verify dose calculations and administration technique. If the issue persists, consider a dose reduction. Conduct a baseline assessment of motor function prior to dosing for comparison. |
| Inconsistent Behavioral Effects | Variability in animal stress levels, housing conditions, or time of day for testing can influence outcomes. The vehicle used for drug administration may also have an effect. | Standardize environmental conditions and handling procedures. Ensure a consistent light-dark cycle. Run a vehicle-only control group to rule out effects of the administration medium. |
| Difficulty with Oral Gavage Administration | Improper restraint or technique can lead to stress, inaccurate dosing, or injury to the animal. | Ensure personnel are thoroughly trained in proper restraint and gavage techniques. Use appropriately sized and flexible gavage tubes to minimize the risk of esophageal or gastric injury. |
| Elevated Liver Enzymes in Bloodwork | Potential for drug-induced hepatotoxicity, as has been noted in human clinical trials. | Collect baseline blood samples before the start of the study. Monitor liver enzymes (e.g., ALT, AST) at regular intervals during chronic dosing studies. If significant elevations are observed, consider dose reduction or termination of the study for the affected animals and perform histopathological analysis of liver tissue. |
| Reduced Adrenal Gland Weight at Necropsy | This may be a pharmacological effect of chronic HPA axis modulation. | This finding should be interpreted in the context of other study parameters, including corticosterone levels and behavioral data. It may be an expected outcome of sustained V1b receptor antagonism. |
Quantitative Data Summary
Due to the proprietary nature of comprehensive preclinical toxicology data, a detailed public repository of dose-dependent side effects for this compound is not available. The following table summarizes the publicly available information on the No-Observed-Adverse-Effect Level (NOAEL) for specific parameters in rodents.
| Species | Parameter | Dose | Route of Administration | Observation | Citation |
| Mouse | Ataxia, Myorelaxation | Up to 100 mg/kg | Not specified | No significant modification in performance. | |
| Rat | Sedation, Learning & Memory | Up to 30 mg/kg | Not specified | No impairment observed. | |
| Rat | Adrenal Gland Weight | 30 mg/kg | i.p. (chronic) | Reduction in adrenal gland weight. | |
| Rat (chronically stressed female) | Cardiovascular | 10 mg/kg | i.p. | Improved aortic compliance, increased left ventricular ejection fraction. |
Key Experimental Protocols
General Protocol for Oral Gavage in Rodents
This protocol provides a general guideline for the oral administration of this compound. Specific details should be adapted based on institutional guidelines and the specific experimental design.
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Preparation:
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Accurately weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is typically 10 ml/kg for mice and rats.
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Prepare the this compound solution in an appropriate vehicle. The vehicle should be tested alone in a control group.
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Select a gavage needle of the appropriate size and length for the animal. The length should be measured from the corner of the animal's mouth to the last rib. Flexible plastic tubes are recommended to reduce the risk of injury.
-
-
Restraint:
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Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the gavage tube.
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-
Administration:
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Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.
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If any resistance is met, do not force the tube. Withdraw and re-insert.
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Once the tube is in place, administer the solution slowly and steadily.
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Gently remove the tube.
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Monitoring:
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Observe the animal for several minutes post-administration for any signs of respiratory distress.
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Protocol for a Rodent Behavioral Assessment Battery
This protocol outlines a series of tests to assess the potential CNS side effects of this compound, based on standard safety pharmacology practices.
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Functional Observational Battery (FOB) / Irwin Test:
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Objective: To screen for overt neurological and behavioral changes.
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Procedure: At baseline and at various time points after this compound administration, systematically observe the animals for changes in posture, gait, activity level, grooming, and reactivity to stimuli (e.g., touch, sound).
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Motor Coordination (Rotarod Test):
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Objective: To assess effects on balance and motor coordination.
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Procedure: Place the animal on a rotating rod and measure the latency to fall. Test at both a fixed and an accelerating speed.
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Locomotor Activity:
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Objective: To quantify general activity levels and screen for sedative or stimulant effects.
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Procedure: Place the animal in an open-field arena equipped with photobeams and record horizontal and vertical activity over a set period.
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Visualizing Key Pathways and Workflows
Caption: this compound's mechanism of action within the HPA axis.
Caption: Workflow for optimizing this compound dosage in animal studies.
Caption: A logical approach to troubleshooting common experimental issues.
References
Technical Support Center: Managing Nelivaptan-Associated Transient Liver Enzyme Elevation
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing transient liver enzyme elevation observed during treatment with Nelivaptan. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Disclaimer: Development of this compound was halted in 2008.[1] As such, extensive clinical data on its specific effects on liver enzymes are limited. The information provided is based on general principles of drug-induced liver injury (DILI), data from related vasopressin receptor antagonists (e.g., Tolvaptan), and preclinical information on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as SSR-149415) is a selective, orally active, non-peptide vasopressin V1b receptor antagonist.[1][2] It was investigated for the treatment of stress-related disorders like anxiety and depression.[1][2] Its mechanism of action involves blocking the V1b receptor, which is found in the anterior pituitary and other brain regions. This receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and by blocking it, this compound can modulate the release of stress hormones like adrenocorticotropic hormone (ACTH).
Q2: Is liver enzyme elevation a known side effect of vasopressin receptor antagonists?
A2: While specific data for this compound is scarce, other vasopressin receptor antagonists, such as Tolvaptan, have been associated with serum aminotransferase elevations and, in some cases, clinically apparent liver injury. Therefore, it is prudent to consider the potential for hepatic effects when working with this class of compounds. In post-marketing surveillance of Tolvaptan, alanine aminotransferase (ALT) or aspartate aminotransferase (AST) levels ≥3 times the upper limit of normal (ULN) were reported in 3.6% of patients.
Q3: What are the typical liver enzymes that should be monitored?
A3: The primary liver enzymes to monitor are alanine aminotransferase (ALT) and aspartate aminotransferase (AST). ALT is considered more specific to the liver, while AST can also be found in other tissues like the heart and skeletal muscle. Additionally, monitoring alkaline phosphatase (ALP) and bilirubin is important for assessing cholestatic injury and overall liver function.
Q4: What is a "transient" elevation of liver enzymes?
A4: A transient elevation of liver enzymes is a temporary increase in their levels in the blood, which then return to baseline or near-baseline levels. This can occur with or without the discontinuation of the drug. In some cases, this may represent an adaptive response of the liver to the new compound. However, any elevation should be carefully monitored to ensure it does not progress to more severe liver injury.
Troubleshooting Guide
Q1: I have observed a mild elevation (<3x the upper limit of normal) in ALT/AST levels in my experimental subjects after initiating this compound treatment. What should I do?
A1: A mild, asymptomatic elevation of liver enzymes may not necessitate immediate cessation of treatment. It is recommended to increase the frequency of monitoring (e.g., every 1-2 weeks) to establish a trend. If the levels stabilize or return to normal, it may be an adaptive response, and the experiment can continue with careful observation.
Q2: The ALT/AST levels in my subjects have exceeded 3x the upper limit of normal, but the animals appear healthy. Should I stop the treatment?
A2: An elevation of ALT or AST greater than three times the upper limit of normal is a more significant signal of potential liver injury. In this situation, it is advisable to:
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Confirm the findings: Repeat the liver function tests to rule out laboratory error.
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Consider dose reduction: If experimentally feasible, a lower dose of this compound may mitigate the effect.
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Temporarily suspend treatment: Pausing the administration of this compound and monitoring for the normalization of enzyme levels can help establish causality.
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Evaluate for other causes: Ensure that no other factors (e.g., other compounds, diet, infection) could be contributing to the liver enzyme elevation.
Q3: My subject's ALT/AST levels are elevated, and now I'm also seeing an increase in bilirubin. What is the significance of this?
A3: A concurrent elevation in both aminotransferases and bilirubin is a more serious indicator of liver dysfunction and potential for severe drug-induced liver injury. This is often referred to as "Hy's Law." In such cases, it is strongly recommended to discontinue this compound treatment immediately and consult with a veterinary pathologist.
Q4: How can I definitively determine if the observed liver enzyme elevation is caused by this compound?
A4: Establishing a definitive causal link can be challenging. Key steps include:
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Dechallenge: Discontinuing this compound administration should lead to a decrease in liver enzyme levels.
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Rechallenge (use with caution): Re-administering this compound after enzyme levels have normalized may lead to a recurrence of the elevation. This provides strong evidence but should be undertaken with extreme caution and at a potentially lower dose, as it can risk more severe injury. A liver biopsy can provide histological evidence of drug-induced liver injury but is an invasive procedure.
Data Presentation
Table 1: Example of Liver Function Test Monitoring with a Vasopressin Receptor Antagonist (Tolvaptan)
Disclaimer: The following data is from studies of Tolvaptan and is provided as an illustrative example for monitoring. Similar trends could potentially be observed with this compound.
| Time Point | N | Mean ALT (U/L) | Mean AST (U/L) | % of Patients with ALT/AST >3x ULN |
| Baseline | 2074 | Normal | Normal | 0% |
| During Treatment | 2074 | Elevated | Elevated | 3.6% |
Table 2: Template for Recording Experimental Liver Function Data
| Subject ID | Treatment Group | Dose (mg/kg) | Baseline ALT (U/L) | Baseline AST (U/L) | Week 1 ALT (U/L) | Week 1 AST (U/L) | Week 4 ALT (U/L) | Week 4 AST (U/L) | Notes |
Experimental Protocols
Protocol 1: Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used in a series of reactions to generate a colorimetric product, which is measured.
Materials:
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Microplate reader capable of measuring absorbance at 570 nm
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96-well clear microplates
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ALT Assay Buffer
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Pyruvate Standard
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ALT Enzyme Mix
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ALT Substrate
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Colorimetric Probe
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Serum or plasma samples from experimental subjects
Procedure:
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Standard Curve Preparation: Prepare a series of pyruvate standards by diluting the stock solution in the ALT Assay Buffer. A typical range would be 0 to 10 nmol/well.
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Sample Preparation: Serum or plasma samples can often be assayed directly. If high activity is expected, dilute the samples in ALT Assay Buffer. Add 1-20 µL of sample to each well and adjust the final volume to 20 µL with the assay buffer.
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Reaction Mix Preparation: For each well, prepare a master mix containing ALT Assay Buffer, the colorimetric probe, ALT Enzyme Mix, and ALT Substrate according to the kit manufacturer's instructions.
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Reaction Initiation: Add 100 µL of the Reaction Mix to each well containing the standards and samples. Mix well.
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Incubation and Measurement: Incubate the plate at 37°C. Take an initial absorbance reading at 570 nm (T_initial). Continue to incubate and take readings every 5-10 minutes until the most active sample's value is greater than the highest standard. Protect the plate from light during incubation.
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Calculation: Calculate the change in absorbance over time. Determine the ALT activity in the samples by comparing the rate of reaction to the standard curve.
Protocol 2: Aspartate Aminotransferase (AST) Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.
Principle: AST catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. The oxaloacetate is then used in a reaction that consumes NADH, and the rate of NADH decrease is measured at 340 nm.
Materials:
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Microplate reader capable of measuring absorbance at 340 nm
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96-well UV-transparent microplates
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AST Assay Buffer
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NADH
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AST Enzyme Mix
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AST Substrate
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Serum or plasma samples
Procedure:
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Sample Preparation: Similar to the ALT assay, serum or plasma samples can be used. Prepare serial dilutions if necessary. Add 5 µL of each sample to the microplate wells.
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Reaction Mix Preparation: Prepare a master mix containing AST Assay Buffer, NADH, and the AST Enzyme Mix according to the kit manufacturer's instructions.
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Reaction Initiation: Add the appropriate volume of the Reaction Mix to each well, followed by the AST Substrate to start the reaction.
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Measurement: Immediately start measuring the absorbance at 340 nm kinetically over a period of 5-10 minutes.
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Calculation: The AST activity is proportional to the rate of decrease in absorbance due to NADH oxidation. Calculate the activity based on the molar extinction coefficient of NADH.
Protocol 3: Liver Biopsy and Histopathological Examination
A liver biopsy is an invasive procedure and should be performed by trained personnel. It is not always required for the diagnosis of DILI but can provide valuable information in uncertain cases.
Procedure Overview:
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Biopsy Collection: A small sample of liver tissue is obtained from the subject, typically using a percutaneous approach with a biopsy needle under anesthesia.
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Fixation: The tissue sample is immediately placed in a fixative solution, most commonly 10% neutral buffered formalin, to preserve the tissue structure.
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Processing: The fixed tissue is processed through a series of alcohol and xylene baths to dehydrate it and then embedded in paraffin wax to create a solid block.
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Sectioning: The paraffin block is cut into very thin sections (typically 4-5 micrometers) using a microtome.
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Staining: The tissue sections are mounted on microscope slides and stained, most commonly with Hematoxylin and Eosin (H&E). H&E staining allows for the visualization of the overall cellular architecture, inflammation, and necrosis. Special stains can also be used to assess for fibrosis (e.g., Masson's trichrome) or other specific features.
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Microscopic Examination: A veterinary pathologist examines the stained slides under a microscope to assess for features of liver injury, such as:
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Hepatocyte necrosis or apoptosis
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Inflammatory cell infiltrates
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Cholestasis (bile plugs)
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Steatosis (fatty change)
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Fibrosis
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Visualizations
References
Technical Support Center: Dissolving Nelivaptan Powder with Sonication
This technical support center provides researchers, scientists, and drug development professionals with guidance on using sonication techniques to effectively dissolve Nelivaptan powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as SSR-149,415, is a selective and orally active non-peptide vasopressin V1b receptor antagonist.[1][2] It has been investigated in clinical trials for the treatment of anxiety and depression.[2]
Q2: What is the solubility of this compound?
A2: this compound is poorly soluble in water.[3] Its aqueous solubility is approximately 0.0114 mg/mL.[3] However, it is soluble in organic solvents like DMSO.
Q3: Why is sonication recommended for dissolving this compound powder?
A3: Sonication is recommended to aid in the dissolution of this compound, particularly in solvents like DMSO where it can achieve a higher concentration (e.g., 50 mg/mL). The high-frequency sound waves generated during sonication create microscopic bubbles in the liquid. The rapid formation and collapse of these bubbles, a process called cavitation, produces mechanical forces that break down powder agglomerates, increase the surface area of the particles exposed to the solvent, and accelerate the dissolution process. This technique is particularly useful for poorly water-soluble compounds like this compound.
Q4: What are the recommended solvents for dissolving this compound?
A4: Based on available data, the following solvents and solvent systems are recommended for dissolving this compound:
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DMSO: this compound is soluble in DMSO, and sonication is recommended to achieve a concentration of 50 mg/mL.
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Co-solvent systems: A common formulation for in vivo studies involves a mixture of solvents. One recommended system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another option is 10% DMSO and 90% Corn Oil. In these systems, sonication and/or gentle heating can be used to ensure complete dissolution.
Data Presentation: this compound Solubility
| Solvent/System | Reported Solubility/Concentration | Reference |
| Water | 0.0114 mg/mL | |
| DMSO | 50 mg/mL (with sonication recommended) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution) |
Experimental Protocols
Protocol 1: Dissolving this compound in DMSO
Objective: To prepare a stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Vortex mixer
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Bath sonicator
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Calibrated pipette
Procedure:
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Weigh the desired amount of this compound powder and place it in a sterile vial.
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Add the calculated volume of DMSO to achieve the target concentration (e.g., 50 mg/mL).
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Briefly vortex the mixture to wet the powder.
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Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.
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Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
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Visually inspect the solution for any undissolved particles. If particles remain, continue sonication in short intervals.
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Once the solution is clear, briefly vortex to ensure homogeneity.
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Store the stock solution appropriately, typically at -20°C or -80°C for long-term storage.
Protocol 2: Dissolving this compound in a Co-Solvent System for In Vivo Studies
Objective: To prepare a this compound solution in a co-solvent system suitable for animal experiments.
Materials:
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This compound powder
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DMSO
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PEG300
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Tween-80
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Saline (or PBS/ddH₂O)
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Sterile conical tubes
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Vortex mixer
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Bath sonicator or probe sonicator (optional)
Procedure:
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Weigh the required amount of this compound powder.
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Prepare the co-solvent mixture by adding the components sequentially. For the recommended formula of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, follow these steps: a. Add the this compound powder to a sterile tube. b. Add the DMSO (10% of the final volume) and vortex until the powder is wetted. Sonication can be applied here if needed to create a concentrated stock. c. Add the PEG300 (40% of the final volume) and vortex thoroughly. d. Add the Tween-80 (5% of the final volume) and vortex until the solution is homogeneous. e. Finally, add the Saline (45% of the final volume) and vortex well.
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If precipitation or cloudiness occurs at any step, sonicate the solution in a bath sonicator for 5-15 minutes. Gentle warming may also be used in conjunction with sonication, but care should be taken to avoid degradation of the compound.
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Visually inspect the final solution to ensure it is clear and free of particulates before use.
Troubleshooting Guide
Q: The this compound powder is not fully dissolving even with sonication. What should I do?
A:
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Increase Sonication Time: The duration of sonication can be a critical factor. Try sonicating for longer periods, but in intervals, to prevent overheating of the sample.
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Increase Sonication Power (Amplitude): If your sonicator allows, increasing the amplitude can provide more energy to break down stubborn agglomerates.
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Optimize Temperature: Gentle heating of the solvent (e.g., to 37-50°C) can increase the solubility of the compound. However, you must first confirm the thermal stability of this compound to avoid degradation.
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Reduce Particle Size: Before adding the solvent, ensure the powder is as fine as possible. Manually crushing any large clumps can aid dissolution.
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Solvent Choice: Re-evaluate your solvent system. For particularly difficult dissolutions, a different co-solvent ratio or an alternative solvent may be necessary.
Q: I am concerned about the stability of this compound during sonication. Can sonication degrade the compound?
A: Prolonged or high-intensity sonication can generate heat and potentially lead to the degradation of thermally sensitive compounds.
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Control Temperature: Use a bath sonicator with a cooling system or sonicate in a cold room. Alternatively, sonicate in short bursts with cooling periods in between to prevent a significant temperature increase.
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Use an Ice Bath: Place your sample vial in an ice bath within the sonicator bath to dissipate heat.
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Minimize Sonication Time: Use the minimum sonication time and power required to achieve dissolution.
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Chemical Stability Check: If you are concerned about degradation, it is advisable to perform a stability check of your final solution using an appropriate analytical method, such as HPLC.
Q: The solution appears cloudy or has precipitates after sonication and cooling. What could be the cause?
A: This often indicates that the compound has reached its saturation limit in the chosen solvent at room temperature, and it is precipitating out as it cools.
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Supersaturated Solution: You may have created a supersaturated solution at a higher temperature during sonication. Consider reducing the concentration of this compound.
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Solvent Ratio: If using a co-solvent system, the order of addition and thorough mixing at each step are crucial. Ensure the components are added in the correct sequence and are fully mixed before adding the next.
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Re-sonicate Before Use: If the solution is to be used immediately, you can briefly re-sonicate or warm it to redissolve the precipitate.
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Filter the Solution: If the issue persists and you need a clear solution, you may need to filter out the excess undissolved compound. However, this will alter the final concentration of your solution, which will then need to be determined analytically.
Visualizations
Caption: Workflow for dissolving this compound powder using sonication.
Caption: Troubleshooting logic for incomplete dissolution of this compound.
References
Impact of repeated freeze-thaw cycles on Nelivaptan solution stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Nelivaptan solutions, specifically addressing the impact of repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A: For long-term storage (up to one year), this compound solutions, typically in DMSO, should be stored at -80°C. For frequent use, storing the solution at 4°C for over a week is also possible. To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: Why are repeated freeze-thaw cycles a concern for this compound solutions?
A: Repeatedly freezing and thawing solutions can introduce physical and chemical stresses on the dissolved compound. For small molecules like this compound dissolved in solvents such as DMSO, this can potentially lead to a loss of potency or degradation.[2] One contributing factor is the hygroscopic nature of DMSO, which can absorb atmospheric moisture upon thawing, leading to dilution of the compound over multiple cycles.[2] While specific data on this compound is not publicly available, general best practices for pharmaceutical compounds advise against repeated freeze-thaw cycles to ensure the integrity and concentration of the solution.[1]
Q3: How many freeze-thaw cycles can a small molecule solution in DMSO typically withstand?
A: The stability of a compound to freeze-thaw cycles is molecule-specific. However, a study on a diverse set of 320 small molecules in DMSO provides some general insights. The study subjected the compounds to 25 freeze-thaw cycles and quantified the amount of compound remaining. While some compounds remained stable, others showed degradation. The table below summarizes the potential impact on compound integrity over several cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation or change in concentration of this compound solution due to multiple freeze-thaw cycles. | 1. Prepare fresh dilutions from a new, un-thawed aliquot of your stock solution.2. Perform a quality control check on your stock solution using an appropriate analytical method like HPLC to assess purity and concentration.3. If you suspect degradation, consider conducting a formal freeze-thaw stability study as outlined in the experimental protocols below. |
| Precipitation observed in the solution after thawing | The solubility of this compound may have been exceeded, possibly due to solvent evaporation or water absorption. | 1. Gently warm the solution and use sonication to aid in redissolving the precipitate.2. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.3. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Visible changes in color or clarity of the solution | This could indicate chemical degradation of this compound or the solvent. | 1. Discard the solution immediately.2. Prepare a fresh stock solution using high-purity solvent.3. Review your storage conditions to ensure they align with recommended guidelines (e.g., protection from light, appropriate temperature). |
Quantitative Data on Freeze-Thaw Stability
While specific public data on the freeze-thaw stability of this compound is unavailable, the following table summarizes results from a study on a diverse set of 320 small molecules dissolved in DMSO. This data serves as a representative example of the potential impact of freeze-thaw cycles.
Table 1: Impact of Freeze-Thaw Cycles on the Integrity of Small Molecules in DMSO Solution
| Number of Freeze-Thaw Cycles | Mean Percentage of Compound Remaining |
| 0 (Baseline) | 100% |
| 5 | >95% |
| 10 | ~90-95% |
| 15 | ~85-90% |
| 20 | ~80-85% |
| 25 | ~75-80% |
Data is generalized from a study involving a diverse set of 320 compounds and should be considered as a guideline.[1] The stability of this compound may vary.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of this compound Solution
This protocol outlines a typical procedure to assess the stability of a this compound solution under repeated freeze-thaw stress.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
- Aliquot the stock solution into multiple, tightly sealed microcentrifuge tubes. Ensure each tube contains enough volume for a single analysis.
- Prepare a "control" or "T0" sample that will not undergo any freeze-thaw cycles but will be stored at the recommended long-term storage temperature (-80°C).
2. Freeze-Thaw Cycling:
- Freezing Step: Place the sample aliquots (excluding the T0 control) in a freezer at a controlled temperature, typically -20°C or -80°C, for a minimum of 24 hours.
- Thawing Step: Remove the samples from the freezer and allow them to thaw completely at room temperature (approximately 25°C) for a specified period (e.g., 1-2 hours).
- This completes one freeze-thaw cycle.
- Repeat the freeze-thaw cycles for a predetermined number of iterations (e.g., 3, 5, 10 cycles).
3. Post-Cycle Analysis:
- After the completion of the desired number of cycles, analyze the samples using a validated, stability-indicating analytical method.
- Recommended Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred method.
- Analysis:
- Quantify the concentration of the parent this compound peak.
- Monitor for the appearance of new peaks, which may indicate degradation products.
- Compare the results of the cycled samples to the T0 control.
4. Data Evaluation:
- A product is generally considered stable if there is no significant change in concentration, and no significant formation of degradation products.
- Calculate the percentage of this compound remaining at each cycle interval relative to the T0 sample.
Visualizations
This compound's Mechanism of Action: V1b Receptor Signaling
This compound is a selective antagonist of the vasopressin V1b receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), initiates a signaling cascade through the Gq/11 protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC). This compound blocks the initial binding of AVP to the V1b receptor, thereby inhibiting this entire downstream pathway.
Experimental Workflow for Freeze-Thaw Stability Study
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound solution after repeated freeze-thaw cycles.
References
Selecting appropriate negative controls for Nelivaptan experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nelivaptan, a selective vasopressin V1b (V1b) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SSR-149415) is a selective, orally active, non-peptide antagonist of the vasopressin V1b receptor.[1][2] Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1b receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gq/11 protein, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[3] By blocking this interaction, this compound inhibits these downstream signaling events, such as AVP-induced calcium mobilization and the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]
Q2: What are the essential negative controls for any this compound experiment?
To ensure the observed effects are specifically due to this compound's antagonism of the V1b receptor, several negative controls are crucial:
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Vehicle Control: This is the most fundamental control. It consists of the solvent used to dissolve this compound (e.g., DMSO for in vitro experiments) at the same final concentration used in the experimental conditions. This control accounts for any effects of the solvent itself on the experimental system.
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Inactive Compound Control: The ideal negative control is a structurally similar molecule to this compound that does not bind to or inhibit the V1b receptor. While a commercially available, certified inactive analog of this compound is not readily documented, researchers could consider synthesizing a stereoisomer if the stereochemistry is critical for its activity. Alternatively, using a compound with a completely different and irrelevant mechanism of action can help rule out non-specific effects.
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Cell/Tissue Lacking the Target: Using a cell line that does not express the V1b receptor (or a knockout cell line for the AVPR1B gene) is a powerful negative control. Any response observed in the V1b-expressing cells but absent in these control cells can be more confidently attributed to V1b receptor activity. CRISPR/Cas9 technology can be used to generate AVPR1B knockout cell lines.
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Different Receptor Antagonist: To demonstrate the specificity of this compound for the V1b receptor, it is useful to include antagonists for other related receptors, such as the vasopressin V1a or V2 receptors, or the oxytocin receptor. This compound has been shown to have high selectivity for the V1b receptor over V1a and V2 receptors.
Troubleshooting Guides
Radioligand Binding Assays
Issue: High non-specific binding of the radioligand.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration too high | Decrease the radioligand concentration. For competitive binding assays, use a concentration at or below the dissociation constant (Kd). |
| "Sticky" radioligand | Add a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Triton X-100) to the assay buffer. |
| Insufficient washing | Increase the number and/or volume of washes with ice-cold wash buffer to remove unbound radioligand. |
| Binding to filter plates | Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI). |
Issue: Low or no specific binding.
| Potential Cause | Troubleshooting Step |
| Low receptor expression in the cell/tissue preparation | Confirm receptor expression via Western blot or qPCR. Use a cell line with higher V1b receptor expression or increase the amount of membrane protein per well. |
| Degraded radioligand | Use a fresh stock of the radioligand and store it properly. |
| Assay not at equilibrium | Perform a time-course experiment to determine the optimal incubation time for binding to reach a steady state. |
| Incorrect buffer composition | Optimize the buffer pH and ionic strength. Vasopressin receptor binding can be sensitive to divalent cations like Mg2+. |
Intracellular Calcium Mobilization Assays
Issue: No or weak response to AVP stimulation.
| Potential Cause | Troubleshooting Step |
| Low V1b receptor expression or coupling to Gq | Confirm V1b receptor expression and its coupling to the PLC pathway in your cell line. |
| Cell health issues | Ensure cells are healthy, not over-confluent, and within a low passage number. |
| Problems with the calcium indicator dye | Verify the loading efficiency and functionality of the calcium-sensitive dye (e.g., Fluo-4 AM). Ensure the dye is not expired and has been stored correctly. |
| Inactive AVP | Use a fresh, validated stock of Arginine Vasopressin (AVP). |
Issue: this compound does not inhibit AVP-induced calcium mobilization.
| Potential Cause | Troubleshooting Step |
| Insufficient this compound concentration or incubation time | Perform a dose-response curve for this compound to determine its IC50. Ensure an adequate pre-incubation time with this compound before adding AVP to allow for receptor binding. |
| This compound degradation | Prepare fresh solutions of this compound for each experiment. |
| High concentration of AVP | Use a concentration of AVP that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition. |
| Off-target effects of AVP | Confirm that the AVP-induced calcium signal is mediated by the V1b receptor by using a V1b-negative cell line as a control. |
ACTH Secretion Assays
Issue: High basal ACTH secretion.
| Potential Cause | Troubleshooting Step |
| Cell stress | Handle pituitary cells gently during isolation and culture to minimize stress-induced ACTH release. |
| Contamination | Ensure cell cultures are free from microbial contamination. |
| Inappropriate culture conditions | Optimize culture medium, serum concentration, and incubation conditions. |
Issue: this compound does not block AVP-stimulated ACTH secretion.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound concentration | Determine the IC50 of this compound for ACTH inhibition in your specific cell system. |
| Presence of other secretagogues | Ensure that the experimental medium does not contain other factors that can stimulate ACTH secretion, such as Corticotropin-Releasing Hormone (CRH), unless it is part of the experimental design. |
| Technical issues with the ACTH assay | Validate the ACTH ELISA or RIA kit for sensitivity and specificity. Run appropriate standards and controls. Be aware of potential interferences in immunoassays. |
| This compound solubility or stability | Confirm that this compound is fully dissolved and stable in the assay medium. |
Experimental Protocols
Key Experimental Parameters
| Parameter | Recommendation | Source |
| Cell Lines | CHO-K1 cells stably expressing the human V1b receptor. | |
| AtT-20 cells (mouse pituitary corticotroph tumor cell line) endogenously expressing the V1b receptor. | ||
| This compound Vehicle (In Vitro) | Dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%. | |
| This compound Vehicle (In Vivo) | Suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. | |
| Suspension in 10% DMSO and 90% corn oil. |
Detailed Methodologies
1. Radioligand Competition Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the human V1b receptor to 80-90% confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).
-
A fixed concentration of a suitable radioligand for the V1b receptor (e.g., [3H]-Arginine Vasopressin).
-
Increasing concentrations of unlabeled this compound or the appropriate control.
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
To determine non-specific binding , include wells with a high concentration of unlabeled AVP.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.5% PEI.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2. Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CHO-K1 cells expressing the human V1b receptor in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or controls for a sufficient period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a stable baseline fluorescence reading.
-
Add AVP (at a pre-determined EC80 concentration) to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Normalize the data to the response of the AVP-only control (100%) and the vehicle-only control (0%).
-
Plot the normalized response against the log concentration of this compound to determine the IC50 value.
-
3. ACTH Secretion Assay
-
Cell Culture:
-
Culture AtT-20 cells or primary pituitary cells in an appropriate medium.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with different concentrations of this compound or controls for a defined period.
-
Stimulate the cells with AVP for a specific duration (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of ACTH in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the ACTH standards provided in the kit.
-
Calculate the concentration of ACTH in each sample based on the standard curve.
-
Plot the ACTH concentration against the log concentration of this compound to determine the IC50 for the inhibition of AVP-stimulated ACTH secretion.
-
Visualizations
Caption: this compound's mechanism of action on the V1b receptor signaling pathway.
References
Technical Support Center: Nelivaptan Solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical importance of using fresh dimethyl sulfoxide (DMSO) for dissolving Nelivaptan. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in DMSO?
A1: Issues with this compound solubility in DMSO can arise from several factors. The most common issue is the use of DMSO that is not fresh or anhydrous. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Other factors include the purity of the this compound and the concentration you are trying to achieve.
Q2: What is the impact of water in DMSO on this compound solubility?
A2: The presence of water in DMSO alters its solvent properties. Water molecules can form hydrogen bonds with DMSO, creating a more structured and viscous liquid phase. This makes it more difficult for the solvent to create a cavity to dissolve a large, lipophilic compound like this compound, leading to decreased solubility and potential precipitation.[1][2]
Q3: How can I tell if my DMSO has absorbed water?
A3: While there are analytical methods to determine the water content of DMSO, a practical approach in a laboratory setting is to always assume that an opened bottle of DMSO has been exposed to moisture. For critical applications like dissolving poorly soluble compounds, it is always best practice to use a fresh, unopened bottle of anhydrous, high-purity DMSO or to use DMSO from a bottle that has been properly stored with a desiccant.
Q4: Can I heat the this compound/DMSO solution to help it dissolve?
A4: Yes, gentle warming can be an effective method to aid in the dissolution of this compound. It is recommended to warm the solution in a water bath at a temperature of around 37°C.[3] However, avoid excessive or prolonged heating, as this could potentially degrade the compound.
Q5: What should I do if I see a precipitate in my this compound stock solution after storage?
A5: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with compounds dissolved in DMSO.[1] This is often exacerbated by the presence of absorbed water.[2] You can try to redissolve the precipitate by gentle warming and vortexing or sonication. If the precipitate does not redissolve, it is best to prepare a fresh stock solution using fresh, anhydrous DMSO.
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering problems with this compound solubility, follow this step-by-step troubleshooting guide.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. DMSO has absorbed water. 2. Concentration is too high. 3. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Try preparing a more dilute stock solution. 3. Vortex vigorously and/or use sonication. Gentle warming to 37°C can also help. |
| A precipitate forms in the DMSO stock solution upon storage. | 1. Water absorption during storage. 2. Freeze-thaw cycles. 3. Supersaturated solution. | 1. Ensure the vial is tightly capped and stored in a desiccator. 2. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Attempt to redissolve with gentle warming and vortexing. If unsuccessful, prepare a fresh, potentially more dilute, stock solution. |
| The this compound stock solution is clear, but a precipitate forms when I dilute it in my aqueous assay buffer. | 1. This compound is not soluble in the aqueous buffer. 2. The final DMSO concentration is too low to maintain solubility. | 1. Increase the final concentration of DMSO in your assay, ensuring it remains within a range that is not toxic to your cells (typically ≤0.5%). 2. Consider using a co-solvent in your final dilution, such as PEG400 or Tween-80, if compatible with your assay. |
Data Presentation: Impact of Water on Solubility
| DMSO Quality | Water Content (Approximate) | Expected this compound Solubility | Observation |
| Fresh, Anhydrous DMSO | < 0.1% | High | Clear solution at desired concentration. |
| Opened, frequently used DMSO | 1-5% | Moderate to Low | Difficulty dissolving, potential for fine precipitate. |
| Aged, poorly stored DMSO | > 5% | Very Low | Significant undissolved material or heavy precipitation. |
This table represents an expected trend based on the known properties of DMSO and hydrophobic compounds. Actual solubility will depend on the specific batch of this compound and storage conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a clear, stable stock solution of this compound in DMSO for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (from a fresh, unopened bottle)
-
Sterile, amber glass or polypropylene vials
-
Calibrated analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM stock solution of this compound with a molar mass of 630.11 g/mol , you would need 6.30 mg).
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed to the next step.
-
Optional: Place the vial in a water bath sonicator for 10-15 minutes.
-
Optional: If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Final Inspection: Once the solution is completely clear with no visible precipitate, it is ready for use or storage.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and reduce the risk of water absorption. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Objective: To dilute the this compound DMSO stock solution into an aqueous cell culture medium while minimizing precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: If frozen, thaw the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial dilution.
-
Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO if a large dilution factor is required.
-
Add a small volume of the DMSO stock solution to a larger volume of pre-warmed cell culture medium while gently vortexing or swirling the tube. It is crucial to add the DMSO stock to the aqueous medium and not the other way around.
-
-
Final Concentration: Ensure the final concentration of DMSO in the cell culture medium is low enough to not be cytotoxic (typically ≤0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
-
Immediate Use: Use the freshly prepared dilutions immediately in your experiment to minimize the risk of precipitation over time.
Visualizations
This compound Dissolution Workflow
Caption: Workflow for preparing this compound stock solution in DMSO.
Vasopressin V1b Receptor Signaling Pathway
This compound is a selective antagonist of the vasopressin V1b receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand arginine vasopressin (AVP), couples to Gq/11 proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium. This compound blocks this pathway by competitively inhibiting the binding of AVP to the V1b receptor.
Caption: this compound antagonism of the Vasopressin V1b receptor signaling pathway.
References
Validation & Comparative
V1b Receptor Antagonists in Major Depressive Disorder: A Comparative Analysis of Nelivaptan and TS-121
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Nelivaptan (BH-200) and TS-121 (Brezivaptan), two selective vasopressin V1b receptor antagonists under investigation for the treatment of Major Depressive Disorder (MDD). This analysis is based on available data from their respective Phase 2 clinical trials.
The vasopressin V1b receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric conditions like MDD.[1] By antagonizing this receptor, this compound and TS-121 aim to modulate HPA axis hyperactivity, a key pathophysiological feature of depression.
Efficacy Data: A Head-to-Head Comparison
The clinical efficacy of this compound and TS-121 has been evaluated in separate Phase 2, randomized, double-blind, placebo-controlled trials. The key findings from these studies are summarized below.
| Feature | This compound (OLIVE Trial)[2] | TS-121 (NCT03093025)[3][4] |
| Primary Indication | Major Depressive Disorder (MDD) | MDD (adjunctive treatment) |
| Primary Endpoint | Change from baseline in HAM-D17 total score at Week 8 | Change from baseline in MADRS total score at Week 6 |
| Dosage | 250 mg twice daily | 10 mg and 50 mg once daily |
| Treatment Duration | 8 weeks | 6 weeks |
| Primary Efficacy Outcome (vs. Placebo) | Full Population: -2.98 point greater reduction (p=0.0003) Genetically Pre-defined Subgroup A: -4.47 point greater reduction (p=0.005) | 10 mg: -2.6 point greater reduction (not statistically significant) 50 mg: -2.6 point greater reduction (not statistically significant) |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the efficacy data.
This compound: The OLIVE Trial
The OLIVE trial (NCT identifier not specified in the provided results, but referred to as the OLIVE trial) was a Phase 2b study that evaluated the efficacy of this compound as a monotherapy in patients with MDD.[2]
Inclusion Criteria:
-
Male or female outpatients, 18-75 years of age.
-
Primary diagnosis of MDD according to DSM-5, confirmed by the Mini International Neuropsychiatric Interview (MINI).
-
Montgomery-Åsberg Depression Rating Scale (MADRS) score ≥20 at screening and baseline.
-
Duration of the current depressive episode no longer than 12 months prior to screening.
-
Willingness to discontinue current antidepressant medication.
Exclusion Criteria:
-
Diagnosis of bipolar disorder, schizophrenia spectrum and other psychotic disorders, or certain personality disorders.
-
Significant risk of suicide.
-
History of moderate to severe alcohol or substance use disorder.
Study Design: Patients were randomized to receive either this compound (250 mg twice daily) or a placebo for 8 weeks. The primary outcome measure was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAM-D17) total score at the end of the treatment period. A key feature of this trial was the use of a proprietary genetic selection tool to classify patients into subgroups based on biomarkers related to vasopressin signaling.
TS-121: Adjunctive Therapy Trial (NCT03093025)
This Phase 2 study assessed the efficacy and safety of TS-121 as an adjunctive treatment for patients with MDD who had an inadequate response to their current antidepressant therapy.
Inclusion Criteria:
-
Adult males and females between 18 and 65 years of age.
-
Current diagnosis of MDD according to DSM-5, confirmed by the MINI.
-
Inadequate response to at least 6 weeks of continuous treatment with a stable dose of an SSRI, SNRI, or bupropion for the current depressive episode.
-
Willingness to remain on the same primary antidepressant at a fixed dose throughout the study.
-
Specific threshold scores on the HAM-D17 at screening and baseline.
Exclusion Criteria:
-
Inadequate response to two or more prior antidepressant treatments for the current episode.
-
Current depressive episode with psychotic or catatonic features.
-
Diagnosis of bipolar disorder, schizophrenia spectrum disorders, or obsessive-compulsive disorder.
-
Electroconvulsive therapy (ECT) within 12 months of screening.
Study Design: Eligible patients were randomized to receive one of two doses of TS-121 (10 mg or 50 mg once daily) or a placebo, in addition to their ongoing antidepressant, for 6 weeks. The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.
V1b Receptor Signaling Pathway
The V1b receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, arginine vasopressin (AVP), the receptor activates the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects mediated by the V1b receptor, including the release of adrenocorticotropic hormone (ACTH) from the pituitary.
Experimental Workflow: Phase 2 Clinical Trial Design
The general workflow for the Phase 2 clinical trials of both this compound and TS-121 followed a standard randomized, double-blind, placebo-controlled design.
Discussion
The available data suggests that both this compound and TS-121, as V1b receptor antagonists, show potential in the treatment of MDD.
This compound demonstrated a statistically significant and clinically meaningful reduction in depressive symptoms in the overall study population of the OLIVE trial. Notably, the therapeutic effect was even more pronounced in a genetically pre-defined subgroup, highlighting the potential for a precision medicine approach in treating MDD. The use of this compound as a monotherapy in this trial also provides a clear signal of its antidepressant efficacy.
TS-121, evaluated as an adjunctive therapy, showed a numerical improvement in depressive symptoms over placebo, although this did not reach statistical significance in the Phase 2 study. The study authors noted that higher baseline cortisol levels were associated with a greater separation from placebo, which is consistent with the proposed mechanism of action targeting HPA axis dysregulation. The adjunctive design of this trial, while reflective of a common clinical scenario, can sometimes make it more challenging to detect a drug-specific effect.
Direct comparison of the efficacy of this compound and TS-121 is challenging due to the differences in their clinical trial designs, including their use as a monotherapy versus adjunctive therapy, different primary endpoints, and variations in patient populations. However, the statistically significant findings for this compound in a well-powered study are promising. Further investigation in larger, Phase 3 trials will be necessary to definitively establish the efficacy and safety of both compounds and to better understand the patient populations most likely to benefit from V1b receptor antagonism.
Administration of Rating Scales
The Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are the most commonly used clinician-rated scales for assessing the severity of depression in clinical trials. To ensure consistency and reliability, it is recommended that these scales be administered using a structured interview guide, such as the Structured Interview Guide for the Hamilton Depression Rating Scale (SIGH-D) and the Structured Interview Guide for the MADRS (SIGMA). Rater training is also a critical component to minimize variability in scoring. The HAM-D17 consists of 17 items, while the MADRS has 10 items, with each item rated on a multi-point scale. A higher score on both scales indicates greater severity of depression.
References
- 1. The vasopressin V1b receptor critically regulates hypothalamic-pituitary-adrenal axis activity under both stress and resting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HMNC BRAIN HEALTH | a disruptive clinical stage biopharma company pioneering precision psychiatry [hmnc-brainhealth.com]
- 3. Efficacy and safety of TS-121, a novel vasopressin V1B receptor antagonist, as adjunctive treatment for patients with major depressive disorder: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Nelivaptan Target Engagement in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the target engagement of Nelivaptan, a selective vasopressin V1b receptor antagonist, in the brain. The vasopressin V1b receptor is a key modulator of the hypothalamic-pituitary-adrenal (HPA) axis and is a therapeutic target for stress-related disorders such as major depressive disorder (MDD). This document summarizes key experimental data, outlines detailed protocols, and presents visual representations of signaling pathways and experimental workflows to aid researchers in designing and interpreting studies on this compound and related compounds.
Comparative Analysis of V1b Receptor Antagonists
Effective validation of this compound's target engagement requires a quantitative comparison with other tool compounds and methodologies. This section provides a summary of in vitro and in vivo data for this compound and a relevant comparator, TS-121, another V1b receptor antagonist.
Table 1: In Vitro Characterization of V1b Receptor Antagonists
| Compound | Target | Species | Assay Type | Key Parameter | Value | Reference |
| This compound | Vasopressin V1b Receptor | Rat (native) | Radioligand Binding | Ki | 3.7 nM | [1] |
| Vasopressin V1b Receptor | Rat (recombinant) | Radioligand Binding | Ki | 1.3 nM | [1] | |
| Human Vasopressin V1b Receptor | Human (recombinant in CHO cells) | AVP-induced Ca2+ increase | Functional Antagonism | Potent inhibition (0.1-100 nM) | [1] | |
| Human Vasopressin V1b Receptor | Human (recombinant in CHO cells) | [3H]AVP Binding | Competitive Inhibition | 0.9-15 nM | [1] | |
| TS-121 (active component: THY1773) | Human Vasopressin V1b Receptor | Human | PET Imaging with [11C]TASP699 | IC50 (plasma concentration for 50% receptor occupancy) | 177 ± 52 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key experiments used to characterize V1b receptor antagonists.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for the vasopressin V1b receptor.
Objective: To quantify the affinity of this compound for the V1b receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells transfected with the human V1b receptor.[1]
-
Radioligand: [3H]Arginine Vasopressin ([3H]AVP).
-
Test compound: this compound.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CHO cell membranes with a fixed concentration of [3H]AVP and varying concentrations of the test compound (this compound).
-
Allow the binding to reach equilibrium (e.g., 45 minutes).
-
Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the functional antagonism of a compound at the V1b receptor by measuring its ability to block agonist-induced intracellular calcium mobilization.
Objective: To determine the functional potency of this compound in blocking AVP-induced signaling.
Materials:
-
CHO cells stably expressing the human V1b receptor.
-
Agonist: Arginine Vasopressin (AVP).
-
Test compound: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometric imaging plate reader.
Procedure:
-
Culture the CHO-V1b cells in appropriate plates.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 20 minutes).
-
Stimulate the cells with a fixed concentration of AVP.
-
Measure the resulting increase in intracellular calcium concentration using a fluorometric plate reader.
-
Analyze the dose-response curve of this compound's inhibition of the AVP response to determine its IC50 value.
Protocol 3: In Vivo Target Engagement using Positron Emission Tomography (PET)
This protocol describes the use of PET imaging to quantify the occupancy of the V1b receptor by a drug candidate in the living brain.
Objective: To measure the degree of V1b receptor occupancy by a V1b antagonist (e.g., TS-121) in the human brain.
Materials:
-
PET scanner.
-
Radiotracer: [11C]TASP699 (a selective V1b receptor ligand).
-
Test compound: TS-121.
-
Arterial line for blood sampling.
-
MRI for anatomical reference.
Procedure:
-
Perform a baseline PET scan on the subject following intravenous injection of [11C]TASP699.
-
Acquire dynamic PET data over a specified duration (e.g., 90 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.
-
Administer a single oral dose of the test compound (TS-121).
-
After a suitable time for drug absorption and distribution, perform a second PET scan (post-dose scan) using the same procedure as the baseline scan.
-
Analyze the PET data using a kinetic model (e.g., multilinear analysis 1, MA1) to calculate the total distribution volume (VT) of the radiotracer in the target region (e.g., pituitary gland).
-
Calculate the receptor occupancy using the formula: Occupancy (%) = 100 * (VT_baseline - VT_postdose) / VT_baseline.
-
Correlate the receptor occupancy with the plasma concentration of the test compound to determine the IC50 for receptor occupancy.
Visualizing Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts in V1b receptor signaling and target validation.
Signaling Pathway of the Vasopressin V1b Receptor
Caption: Vasopressin V1b receptor signaling cascade.
Experimental Workflow for In Vitro Characterization
References
Cross-Validation of Nelivaptan's Effects: A Comparative Guide for Researchers
An Objective Analysis of Nelivaptan's Preclinical Performance Across Various Animal Strains
This compound (also known as SSR149415) is a selective, orally active vasopressin V1b receptor antagonist that has been investigated for its potential therapeutic effects in stress-related disorders, including anxiety and depression. The vasopressin V1b receptor plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response.[1][2] This guide provides a comprehensive comparison of this compound's effects across different animal strains, supported by experimental data and detailed methodologies, to aid researchers in the fields of pharmacology and drug development.
Comparative Efficacy of this compound in Rodent Models
The following tables summarize the quantitative data from various preclinical studies investigating the anxiolytic-like and antidepressant-like effects of this compound, as well as its cardiovascular impact. A comparison with another V1b receptor antagonist, V1B-30N, is also included to provide a broader context of V1b receptor antagonism.
Anxiolytic-Like Effects
| Animal Strain | Test | Compound | Dosage (mg/kg) | Route | Key Findings | Reference |
| Male NMRI Mice | Social Defeat-Induced Anxiety (Elevated Plus-Maze) | This compound (SSR149415) | 3 | p.o. | Significantly antagonized the anxiogenic-like effect of stress. | Griebel et al., 2002 |
| Male Rats | Punished Drinking Test | This compound (SSR149415) | 3, 10 | i.p. | Significantly increased the number of punished responses. | Griebel et al., 2002 |
| Rat Pups | Separation-Induced Ultrasonic Vocalizations | This compound (SSR149415) | 3, 10, 30 | i.p. | Dose-dependently reduced the number and duration of ultrasonic vocalizations.[3] | Iijima & Chaki, 2005[4] |
| Rat Pups | Separation-Induced Vocalizations | V1B-30N | 1-30 | i.p. | Dose-dependently reduced separation-induced vocalizations. | Hodgson et al., 2007 |
| Guinea Pig Pups | Separation-Induced Vocalizations | V1B-30N | 3-30 | i.p. | Dose-dependently reduced separation-induced vocalizations. | Hodgson et al., 2007 |
Antidepressant-Like Effects
| Animal Strain | Model | Compound | Dosage (mg/kg) | Route | Key Findings | Reference |
| Male Wistar Rats | Chronic Mild Stress (CMS) | This compound (SSR149415) | Not specified | Not specified | CMS-induced anhedonia and anxiety-like behaviors were attenuated.[5] | Koprdova et al., 2016 |
| Male NMRI Mice | Chronic Mild Stress (CMS) | This compound (SSR149415) | 10, 30 | i.p. | Improved the degradation of physical state, anxiety, despair, and loss of coping behavior. | Griebel et al., 2002 |
Cardiovascular Effects
| Animal Strain | Condition | Compound | Dosage (mg/kg) | Route | Key Findings | Reference |
| Ovariectomized (OVX) Female Rats | Chronic Mild Stress (CMS) | This compound | 10 | i.p. | Improved elevated aortic pulse wave velocity (aPWV) independent of blood pressure. | Siddiqui et al., 2023 |
| Male Rats | Chronic Mild Stress (CMS) | This compound | 10 | i.p. | Improved elevated aortic pulse wave velocity (aPWV) independent of blood pressure. | Siddiqui et al., 2023 |
| Intact Female Rats | Chronic Mild Stress (CMS) | This compound | 10 | i.p. | Increased left ventricular ejection fraction. | Siddiqui et al., 2023 |
Experimental Protocols
Chronic Mild Stress (CMS) Protocol for Wistar Rats
This protocol is designed to induce a state of chronic stress in rats, leading to behavioral changes analogous to symptoms of depression.
-
Animals and Housing: Male Wistar rats are individually housed with free access to food and water, except during specific stressor periods.
-
Stressor Regimen: For a period of 2 to 5 weeks, animals are subjected to a variable sequence of mild, unpredictable stressors. The stressors are applied daily.
-
Types of Stressors:
-
Cage Tilt: The home cage is tilted at a 45° angle for a period of 10-14 hours.
-
Damp Bedding: 200 ml of water is poured into the sawdust bedding, making it wet for 10-14 hours.
-
Strobe Lighting: The animals are exposed to a flashing strobe light (e.g., 150 flashes/min) for 10-14 hours.
-
Paired Housing: The rat is housed with an unfamiliar partner for 10-14 hours.
-
Intermittent Illumination: Lights are turned on and off every 2 hours during the dark phase.
-
-
Behavioral Assessment: Following the stress period, behavioral tests such as the Sucrose Preference Test (to measure anhedonia) and the Elevated Plus-Maze (to measure anxiety) are conducted.
Punished Drinking Test (Vogel Conflict Test) for Rats
This test assesses the anxiolytic potential of a compound by measuring its ability to increase behavior that is suppressed by punishment.
-
Apparatus: A testing chamber equipped with a drinking spout connected to a water source and a shock generator.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to the test.
-
On the test day, the animal is placed in the chamber and allowed to explore.
-
After the first lick from the spout, a mild electric shock is delivered through the spout for every 20 licks.
-
The number of shocks received (and consequently, the number of licks) during a set period (e.g., 5 minutes) is recorded.
-
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30 minutes before the test.
-
Endpoint: An increase in the number of shocks accepted by the drug-treated group compared to the vehicle group is indicative of an anxiolytic effect.
Separation-Induced Ultrasonic Vocalization Test for Rat Pups
This model is used to evaluate the anxiolytic effects of compounds in neonatal rodents.
-
Animals: Rat pups, typically between 7 and 8 days old.
-
Procedure:
-
Pups are briefly removed from their home cage and littermates.
-
Each pup is placed individually in a sound-attenuating chamber.
-
Ultrasonic vocalizations (USVs) are recorded for a defined period (e.g., 5-10 minutes) using a specialized microphone and software.
-
-
Drug Administration: this compound or a vehicle is administered (e.g., i.p.) 30 minutes prior to the separation.
-
Endpoint: A reduction in the number and/or duration of USVs in the drug-treated group compared to the vehicle group suggests anxiolytic activity.
Visualizations
Vasopressin V1b Receptor Signaling Pathway
Caption: V1b receptor signaling cascade.
Generalized Experimental Workflow for Preclinical Behavioral Studies
Caption: Workflow for behavioral pharmacology studies.
References
- 1. Vasopressin V1B Receptor Antagonists as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute V1b vasopressin receptor antagonism ameliorates cardiovascular parameters in ovariectomized female rats subjected to chronic mild unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation-induced ultrasonic vocalization in rat pups: further pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic unpredictable mild stress paradigm in male Wistar rats: effect on anxiety- and depressive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of V1b Receptor Antagonists: Nelivaptan and TS-121 (ANC-501)
A new frontier in the management of stress-related mood disorders, particularly Major Depressive Disorder (MDD), is the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. Two prominent investigational drugs in this class are Nelivaptan and TS-121 (also known as ANC-501 and Brezivaptan). Both are selective antagonists of the vasopressin V1b receptor, a key regulator of the body's stress response. This guide provides a detailed comparative analysis of their performance based on available preclinical and clinical data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the HPA Axis
The vasopressin V1b receptor is predominantly expressed in the anterior pituitary gland, where it mediates the effects of arginine vasopressin (AVP) on the release of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, stimulates the adrenal glands to produce cortisol, a primary stress hormone. In individuals with certain stress-related disorders, the HPA axis is often hyperactive. By blocking the V1b receptor, this compound and TS-121 aim to attenuate the effects of AVP, thereby reducing ACTH release and normalizing HPA axis activity.[2][3] This mechanism offers a targeted approach to treating depression, particularly in patient populations with demonstrable HPA axis dysregulation.
Vasopressin V1b Receptor Signaling Pathway
The V1b receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon AVP binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream targets, ultimately leading to the secretion of ACTH from corticotrophs in the pituitary gland.
Preclinical Data Comparison
Direct head-to-head preclinical studies of this compound and TS-121 are not publicly available. However, a comparison can be drawn from individual data sets.
| Parameter | This compound (SSR-149415) | TS-121 (ANC-501/Brezivaptan) |
| Binding Affinity (Ki) | 3.7 nM (native rat V1b receptor) 1.3 nM (recombinant rat V1b receptor)[2] | Data for TS-121 is not directly available. However, a related V1b receptor radioligand from the same developer, TASP0434299, exhibits high affinity with IC50 values of 0.526 nM for human and 0.641 nM for rat V1b receptors.[4] |
| In Vitro Functional Activity | Potently inhibits AVP-induced Ca²⁺ increase in CHO cells transfected with the human V1b receptor. | Preclinical studies indicate that THY1773 (the active ingredient of TS-121) is a potent and selective V1b receptor antagonist. |
| In Vivo Activity | Dose-dependently antagonized AVP-induced corticotropin secretion in rats via both intraperitoneal and oral routes. | Preclinical studies indicate antidepressant-like effects in animal models at doses that occupy the anterior pituitary V1b receptor. |
Clinical Performance in Major Depressive Disorder
Both this compound and TS-121 have been evaluated in Phase 2 clinical trials for the treatment of MDD.
| Feature | This compound (BH-200) | TS-121 (ANC-501) |
| Development Status | Phase 2 completed. | Phase 2 completed. |
| Patient Population | Outpatients with moderate to severe MDD. | Patients with MDD who had an inadequate response to current antidepressant therapy. |
| Dosage | 250 mg twice daily (BID). | 10 mg and 50 mg once daily. |
| Primary Endpoint | Change from baseline in depression rating scales (e.g., HAMD-17, MADRS). | Change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6. |
| Key Efficacy Findings | Showed a clinically meaningful reduction in depressive symptoms. A genetically pre-defined subgroup of patients showed a larger and more rapid improvement. | Showed greater numerical reductions in MADRS scores compared to placebo, though not statistically significant in the overall population. A greater separation from placebo was observed in patients with higher baseline cortisol levels. |
Experimental Protocols
Detailed protocols for the specific experiments conducted by the developers are proprietary. However, based on standard pharmacological methods, the following outlines the likely experimental designs.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for its target receptor.
-
Preparation of Receptor Source: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human V1b receptor or from tissue known to express the receptor (e.g., rat anterior pituitary).
-
Competitive Binding: A fixed concentration of a radiolabeled ligand that binds to the V1b receptor (e.g., [³H]AVP) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound or TS-121).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter that traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Intracellular Calcium Functional Assay (for IC50 determination)
This assay measures the ability of an antagonist to block the functional response of the receptor to its natural ligand.
-
Cell Preparation: Cells expressing the V1b receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 or Indo-1.
-
Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the antagonist (this compound or TS-121) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of AVP.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence of the calcium-sensitive dye using a fluorometric plate reader or flow cytometer.
-
Data Analysis: The ability of the antagonist to inhibit the AVP-induced calcium signal is quantified, and an IC50 value is determined.
In Vivo ACTH Suppression Assay
This assay assesses the ability of the antagonist to block the physiological response to V1b receptor activation in a living animal.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (this compound or TS-121) is administered orally or via injection at various doses.
-
AVP Challenge: After a set period, the animals are challenged with an injection of AVP to stimulate ACTH release.
-
Blood Sampling: Blood samples are collected at specific time points after the AVP challenge.
-
ACTH Measurement: Plasma levels of ACTH are measured using a specific immunoassay.
-
Data Analysis: The dose-dependent inhibition of the AVP-induced ACTH surge by the antagonist is determined.
Clinical Trial Workflow
The clinical evaluation of these compounds generally follows a standardized workflow.
Summary and Conclusion
This compound and TS-121 (ANC-501) represent a targeted therapeutic strategy for major depressive disorder by modulating the HPA axis through selective V1b receptor antagonism. Preclinical data indicate that both are potent antagonists. This compound has demonstrated clinical efficacy, particularly in a genetically-defined subgroup of patients. TS-121 has shown promising signals in patients with high cortisol levels, suggesting that a biomarker-guided approach could be key to its successful development. While both compounds operate via the same primary mechanism, differences in their chemical structure may lead to variations in potency, selectivity, and pharmacokinetic profiles, which in turn could influence their clinical utility and side-effect profiles. Further head-to-head studies would be necessary for a definitive comparison, but the current data suggest that both molecules hold promise for advancing a more personalized approach to treating depression.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of TS-121, a novel vasopressin V1B receptor antagonist, as adjunctive treatment for patients with major depressive disorder: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming Nelivaptan's V1b Receptor Selectivity: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a compound is paramount. This guide provides a comprehensive overview of the experimental methods used to confirm the selectivity of Nelivaptan for the vasopressin 1b (V1b) receptor, comparing its binding affinities and functional activities with other vasopressin receptor antagonists.
This compound (also known as SSR-149415) is a non-peptide antagonist of the vasopressin V1b receptor.[1] The V1b receptor, predominantly found in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis. Its involvement in stress-related disorders has made it a significant target for therapeutic intervention.[2] To rigorously confirm this compound's selectivity, a combination of in vitro binding and functional assays is essential. These assays quantify the compound's interaction with the V1b receptor in comparison to the V1a and V2 receptor subtypes.
Comparative Analysis of Vasopressin Receptor Antagonists
The selectivity of this compound for the V1b receptor is best understood when compared to other vasopressin receptor antagonists with different selectivity profiles. The following table summarizes the binding affinities (Ki) of this compound and other notable antagonists for the human vasopressin V1a, V1b, and V2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | V1a Ki (nM) | V1b Ki (nM) | V2 Ki (nM) | Primary Selectivity |
| This compound (SSR-149415) | Submicromolar | 1.26 | >3000 | V1b |
| Relcovaptan (SR49059) | 1.1 - 6.3 | >100 | >100 | V1a[3] |
| Tolvaptan | ~30 | No appreciable affinity | ~1 | V2[4][5] |
| Conivaptan | Nanomolar | No appreciable affinity | Nanomolar | V1a/V2 |
| SRX246 | High Affinity | >10,000 | >10,000 | V1a |
Note: Data is compiled from various sources and direct comparison from a single head-to-head study may not be available. Ki values can vary depending on the experimental conditions.
Experimental Protocols
To determine the selectivity profile of this compound, two primary types of in vitro assays are employed: radioligand binding assays to measure binding affinity and functional assays to assess the antagonist's ability to inhibit receptor signaling.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for human V1a, V1b, and V2 receptors.
Experimental Workflow:
Workflow for Radioligand Binding Assay
Detailed Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human V1a, V1b, or V2 receptor are cultured to 80-90% confluency.
-
Cells are harvested, and crude membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a constant concentration of the radioligand, [3H]-Arginine Vasopressin ([3H]-AVP), with the cell membrane preparations in the presence of increasing concentrations of this compound.
-
A typical reaction mixture includes:
-
50 µL of membrane suspension (20-40 µg of protein)
-
50 µL of [3H]-AVP (final concentration ~1-2 nM)
-
50 µL of varying concentrations of this compound or vehicle for total binding, and a high concentration of unlabeled AVP for non-specific binding.
-
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays
Functional assays measure the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the receptor. For the V1b receptor, which couples to the Gq protein, a common functional assay is the measurement of intracellular calcium mobilization.
Objective: To determine the functional potency (IC50) of this compound in inhibiting AVP-induced intracellular calcium increase in cells expressing the human V1b receptor.
V1b Receptor Signaling Pathway:
V1b Receptor Signaling Pathway
Detailed Methodology:
-
Cell Culture and Dye Loading:
-
CHO cells stably expressing the human V1b receptor are seeded into black-walled, clear-bottom 96-well plates and cultured overnight.
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The loading is typically performed at 37°C for 45-60 minutes.
-
-
Compound Addition and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.
-
A fixed concentration of the agonist, Arginine Vasopressin (AVP), is then added to stimulate the receptor.
-
The fluorescence intensity is measured kinetically, immediately before and after the addition of AVP. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The increase in fluorescence in response to AVP is measured for each concentration of this compound.
-
The data is normalized to the response in the absence of the antagonist.
-
The concentration of this compound that causes a 50% inhibition of the AVP-induced calcium response (IC50) is calculated using non-linear regression analysis.
-
By performing these binding and functional assays across all three vasopressin receptor subtypes, researchers can generate a comprehensive selectivity profile for this compound, providing robust evidence of its high selectivity for the V1b receptor. This data is critical for the accurate interpretation of in vivo studies and for the continued development of V1b-targeted therapeutics.
References
Replicating Published Nelivaptan Findings: A Comparison Guide for Independent Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent replication and verification of published findings on Nelivaptan (also known as BH-200 and SSR-149415), a selective vasopressin V1b receptor antagonist. The data presented herein is based on information released by the developing pharmaceutical companies, as publicly available data from independent replication studies is limited. This guide offers detailed experimental protocols to facilitate independent validation of this compound's pharmacological profile and clinical potential.
Executive Summary
This compound is a non-peptide antagonist of the vasopressin V1b receptor, which is primarily expressed in the anterior pituitary and various brain regions.[1] Its mechanism of action centers on modulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[2] By blocking the action of arginine vasopressin (AVP) at the V1b receptor, this compound is proposed to reduce the release of adrenocorticotropic hormone (ACTH), thereby mitigating the downstream effects of stress.[1][2]
Clinical trials have investigated this compound for the treatment of Major Depressive Disorder (MDD). While initial studies by Sanofi showed mixed results,[3] recent Phase IIb trials by HMNC Brain Health have indicated that this compound may be effective in a genetically-defined subgroup of patients with MDD, suggesting a potential role for a precision medicine approach.
This guide provides a comparative summary of the key preclinical and clinical findings and outlines the necessary methodologies for their independent replication.
Data Presentation: A Comparative Overview of this compound Findings
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound as reported by its developers.
Table 1: Preclinical Data for this compound
| Parameter | Species | Assay Type | Reported Value (Ki) | Source |
| V1b Receptor Binding Affinity | Rat (native receptor) | [3H]AVP Competition Binding | 3.7 nM | |
| V1b Receptor Binding Affinity | Rat (recombinant receptor) | [3H]AVP Competition Binding | 1.3 nM |
Table 2: Clinical Trial Data for this compound in Major Depressive Disorder
| Trial Identifier | Phase | Treatment Group | Primary Outcome Measure | Key Finding | Source |
| NCT00358631 (Sanofi) | II | This compound (250 mg BID) | Change from baseline in HAM-D17 score | Retrospective analysis showed a bimodal response, with a high-responder group (mean change: -17.14) and a low-responder group (mean change: -3.85). | |
| OLIVE Trial (HMNC) | IIb | This compound (250 mg BID) | Change from baseline in HAM-D17 score in a prespecified genetic subgroup | Did not meet primary endpoint in the prespecified subgroup. | |
| OLIVE Trial (HMNC) | IIb | This compound (250 mg BID) | Change from baseline in HAM-D17 score in the full study population | Statistically significant improvement compared to placebo (mean difference of -2.98). | |
| OLIVE Trial (HMNC) | IIb | This compound (250 mg BID) | Change from baseline in HAM-D17 score in a different genetically defined subgroup | Larger and more rapid improvement observed compared to placebo (mean difference of -4.47). |
Experimental Protocols
The following are detailed methodologies for key experiments to enable the independent replication of this compound's pharmacological profile.
Vasopressin V1b Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the V1b receptor.
Materials:
-
HEK293 cells stably expressing the human vasopressin V1b receptor
-
Cell culture reagents
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-Arginine Vasopressin ([3H]AVP)
-
Unlabeled this compound
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-V1b cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: 50 µL of membrane suspension, 50 µL of [3H]AVP (at a concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific binding wells: 50 µL of membrane suspension, 50 µL of [3H]AVP, and 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM).
-
Competition wells: 50 µL of membrane suspension, 50 µL of [3H]AVP, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]AVP and Kd is its dissociation constant.
-
In Vitro ACTH Release Assay from Pituitary Cells
This assay measures the ability of this compound to inhibit AVP-stimulated ACTH release from primary pituitary cells or a suitable cell line (e.g., AtT-20).
Materials:
-
Primary rodent pituitary cells or AtT-20 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Arginine Vasopressin (AVP)
-
This compound
-
ACTH ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture primary pituitary cells or AtT-20 cells according to standard protocols.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a submaximal concentration of AVP (e.g., 10 nM) for 2-4 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of ACTH in the supernatant using a commercially available ACTH ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the ACTH concentration as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of AVP-stimulated ACTH release.
-
In Vivo Animal Models of Depression
Standard animal models of depression can be used to assess the antidepressant-like effects of this compound. The Chronic Mild Stress (CMS) model is a well-validated paradigm.
Materials:
-
Male rodents (e.g., Wistar rats or C57BL/6 mice)
-
Apparatus for various stressors (e.g., wet bedding, tilted cages, light/dark cycle reversal)
-
Sucrose solution (1%)
-
This compound
-
Vehicle control
Procedure:
-
Induction of Chronic Mild Stress:
-
House animals individually and expose them to a variable sequence of mild stressors over a period of 4-8 weeks. Stressors may include:
-
Stroboscopic illumination
-
Food or water deprivation
-
Cage tilt
-
Soiled cage
-
Reversal of the light/dark cycle
-
-
-
Sucrose Preference Test (Anhedonia Measurement):
-
Before and after the CMS protocol, assess the animals' preference for a 1% sucrose solution over water. A reduction in sucrose preference is indicative of anhedonic-like behavior.
-
-
Drug Administration:
-
During the final weeks of the CMS protocol, administer this compound or vehicle daily via oral gavage or intraperitoneal injection.
-
-
Behavioral Assessment:
-
At the end of the treatment period, repeat the sucrose preference test.
-
Other behavioral tests, such as the forced swim test or tail suspension test, can also be performed to assess behavioral despair.
-
-
Data Analysis:
-
Compare the sucrose preference and immobility times between the vehicle-treated and this compound-treated groups.
-
A significant reversal of the CMS-induced deficits by this compound would indicate antidepressant-like activity.
-
Mandatory Visualizations
Signaling Pathway of the Vasopressin V1b Receptor
Caption: Vasopressin V1b receptor signaling cascade.
Experimental Workflow for Independent Replication
Caption: Workflow for replicating this compound findings.
Logical Relationship of this compound's Development and Replication
Caption: Development and replication logic for this compound.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Nelivaptan
For Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the proper handling and disposal of Nelivaptan, a selective vasopressin V1b receptor antagonist. Adherence to these procedures is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of all waste streams.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂ClN₃O₈S | PubChem[2] |
| Molecular Weight | 630.1 g/mol | PubChem[2] |
| GHS Classification | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | DC Chemicals[1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | DC Chemicals[1] |
| Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | DC Chemicals |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | TargetMol |
Experimental Protocols: Disposal Procedures
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant" (P501). The following step-by-step protocol is designed to meet this requirement while ensuring the safety of laboratory personnel.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation
All materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid this compound
-
Solutions containing this compound
-
Empty original containers
-
Contaminated labware (e.g., vials, pipette tips, weighing boats)
-
Contaminated cleaning materials (e.g., absorbent pads, wipes)
Step 3: Preparing for Disposal
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables, in a designated, clearly labeled, and sealable hazardous waste container.
-
The container should be labeled "Hazardous Waste" and include the chemical name "this compound."
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
The container must be labeled "Hazardous Waste" and list "this compound" and the solvent system used.
-
-
Empty Containers:
-
Original containers of this compound, even if empty, should be treated as hazardous waste and placed in the designated solid waste container. Do not rinse and reuse.
-
Step 4: Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated and secure area within the laboratory, away from general waste.
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor, in accordance with institutional and local regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Nelivaptan
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the handling of Nelivaptan, a selective vasopressin V1b receptor antagonist. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and prevent contamination. The following protocols are based on established best practices for handling potent pharmaceutical compounds. A site-specific risk assessment should be conducted prior to any handling activities.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Respiratory Protection | Disposable Respirator | NIOSH-approved N95 or higher, recommended for low-dust procedures. | Minimizes inhalation of fine powder particles. |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions). | Provides a higher level of respiratory protection against airborne particles. | |
| Hand Protection | Double Gloving | Two pairs of nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles providing a complete seal around the eyes. | Protects eyes from airborne powder and splashes of solutions. |
| Face Shield | To be worn over safety goggles for added protection. | Offers an additional layer of protection for the face from splashes. | |
| Body Protection | Disposable Coveralls | Made from materials such as Tyvek® or microporous film. | Protects against chemical splashes and dust, preventing contamination of personal clothing. |
| Dedicated Lab Coat | To be used only in the designated handling area. | Prevents the spread of contamination outside the laboratory. | |
| Foot Protection | Shoe Covers | Disposable shoe covers to be worn in the designated handling area. | Prevents tracking of contaminants out of the work area. |
| Closed-toe Shoes | Mandatory in all laboratory settings. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, well-ventilated area, away from direct sunlight and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1] The recommended storage temperature is -20°C for the powder form.[1]
-
The storage location must be clearly labeled with the compound's identity and hazard warnings.
2. Engineering Controls and Designated Areas:
-
All handling of powdered this compound should occur within a certified chemical fume hood, glove box, or other ventilated containment enclosure to control airborne particles.
-
Designate a specific area for handling activities to prevent cross-contamination.
3. Weighing and Solution Preparation:
-
Before weighing, ensure the balance is clean and situated in an area with minimal air disturbance.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Use a pre-assembled spill kit appropriate for chemical hazards.
-
Clean the spill by working from the outside in to prevent spreading the contamination.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
5. Decontamination and PPE Removal:
-
Thoroughly decontaminate all surfaces and equipment used during handling with a validated cleaning agent.
-
Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
Disposal Plan
-
Dispose of all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound or its containers in standard trash or down the drain, as it is very toxic to aquatic life with long-lasting effects.[1]
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
